3,5-Diiodo-L-tyrosine
Descripción
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Homo sapiens and Bos taurus with data available.
DIOTYROSINE is a small molecule drug and has 1 investigational indication.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPYHUZRZVSYKL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048680 | |
| Record name | 3,5-Diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,5-Diiodo-L-tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003474 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>64.9 [ug/mL] (The mean of the results at pH 7.4), 0.617 mg/mL at 25 °C | |
| Record name | SID8139971 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 3,5-Diiodotyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,5-Diiodo-L-tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003474 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
300-39-0, 66-02-4 | |
| Record name | 3′,5′-Diiodo-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diiodo-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diiodotyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Tyrosine, 3,5-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diiodotyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-diiodo-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIIODOTYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L57Q44ZWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-Diiodo-L-tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003474 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of 3,5-Diiodo-L-tyrosine in Thyroid Hormone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diiodo-L-tyrosine (DIT) is an indispensable intermediate in the intricate biochemical cascade of thyroid hormone synthesis. This technical guide provides a comprehensive examination of the formation, function, and significance of DIT within the thyroid follicular cells. It delves into the enzymatic processes governed by thyroperoxidase (TPO), the regulatory influence of thyroid-stimulating hormone (TSH), and the crucial coupling reaction that ultimately yields the biologically active thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This document further presents a compilation of quantitative data, detailed experimental protocols for the analysis of DIT and related compounds, and visual representations of the key pathways to facilitate a deeper understanding for researchers and professionals in the field of endocrinology and drug development.
Introduction
The synthesis of thyroid hormones is a highly specialized process occurring in the thyroid gland, essential for regulating metabolism, growth, and development.[1] This process is critically dependent on the availability of iodine and the amino acid tyrosine. Within the thyroglobulin (Tg) protein scaffold, tyrosine residues undergo iodination to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[2] DIT serves as a primary building block for the production of the thyroid hormones T4 and T3.[3] Understanding the precise role and kinetics of DIT is fundamental to comprehending thyroid physiology and pathophysiology.
The Biochemical Pathway of DIT Synthesis and Utilization
The synthesis of thyroid hormones can be delineated into a series of sequential steps, with the formation and subsequent use of DIT being central to this pathway.
Iodide Uptake and Oxidation
The process begins with the active transport of iodide from the bloodstream into the thyroid follicular cells via the sodium-iodide symporter (NIS).[4] Iodide is then transported to the apical membrane and into the follicular lumen. At the apical-colloid interface, thyroid peroxidase (TPO), a heme-containing enzyme, catalyzes the oxidation of iodide (I⁻) to a more reactive iodine species (I⁰ or I⁺) in the presence of hydrogen peroxide (H₂O₂).[5][6]
Iodination of Thyroglobulin: The Genesis of DIT
The activated iodine rapidly iodinates specific tyrosine residues within the large glycoprotein, thyroglobulin (Tg), a process known as organification.[4] TPO also catalyzes this reaction, leading to the formation of both monoiodotyrosine (MIT) and this compound (DIT) residues, still attached to the thyroglobulin backbone.[2] Under iodide-sufficient conditions, a thyroglobulin molecule may contain an average of 10-15 MIT and DIT residues.[2]
The Coupling Reaction: DIT as the Precursor to Thyroid Hormones
The final and most complex step in thyroid hormone synthesis is the TPO-catalyzed coupling of these iodotyrosine residues.[7]
-
Formation of Thyroxine (T4): Two molecules of DIT are coupled to form T4.[3]
-
Formation of Triiodothyronine (T3): One molecule of MIT is coupled with one molecule of DIT to form T3.[3]
This coupling reaction occurs while the iodotyrosine residues are still part of the thyroglobulin polypeptide chain.[2] The hormones are then stored in the colloid as part of the thyroglobulin molecule until they are needed by the body.[1]
Quantitative Data on DIT and Thyroid Hormone Synthesis
The efficiency and kinetics of the enzymatic reactions involving DIT are critical for maintaining thyroid hormone homeostasis.
| Parameter | Value | Species | Reference |
| Rate Constant for Iodine Transfer to Thyroglobulin | 6.7 x 10⁷ M⁻¹ s⁻¹ (native Tg) | Hog | [8] |
| 2.3 x 10⁷ M⁻¹ s⁻¹ (more iodinated Tg) | Hog | [8] | |
| Rate Constant for TPO Compound I with Thyroglobulin | 1.0 x 10⁷ M⁻¹ s⁻¹ | Hog | [8] |
| Average Iodinated Tyrosine Residues per Thyroglobulin Dimer | 25-30 out of 134 | Human | [2] |
| Average Hormone Residues per Thyroglobulin Dimer | 6-8 | Human | [2] |
| TPO-Catalyzed Coupling Activity (in vitro) | 43 +/- 5.0 ng T3/mg thyroglobulin | Human | [9] |
| Increase in Coupling Activity with DIT addition | Nearly 3-fold | Human | [9] |
| Secreted Thyroid Hormones Ratio (T4:T3) | 80-90% T4 : 10-20% T3 | Human | [10] |
Table 1: Quantitative Parameters in Thyroid Hormone Synthesis. This table summarizes key kinetic and quantitative data related to the iodination of thyroglobulin and the subsequent coupling reactions to form thyroid hormones.
Regulatory Pathways Influencing DIT Synthesis
The entire process of thyroid hormone synthesis, including the formation of DIT, is tightly regulated by the hypothalamic-pituitary-thyroid (HPT) axis.
Thyroid-stimulating hormone (TSH), released from the anterior pituitary, is the primary regulator of thyroid function.[11] Upon binding to its G protein-coupled receptor (TSHR) on the surface of thyroid follicular cells, TSH activates downstream signaling cascades.[12]
Figure 1: TSH Signaling Pathway in Thyroid Follicular Cells. This diagram illustrates the dual signaling cascades initiated by TSH binding to its receptor, leading to increased gene expression of key proteins and stimulation of the enzymatic reactions required for thyroid hormone synthesis.
Experimental Protocols
Accurate quantification of DIT and other iodotyrosines is essential for research and clinical diagnostics. The following are summaries of key experimental protocols.
Enzymatic Digestion of Thyroglobulin for Iodotyrosine Analysis
To analyze the iodotyrosine content, thyroglobulin must first be digested to release the individual amino acids.
Protocol Summary:
-
Sample Preparation: Suspend isolated thyroglobulin (e.g., 1 mg/mL) in an appropriate buffer.[13] For trypsin and chymotrypsin digestion, 100 mM Tris-HCl pH 8.0 is suitable, while 100 mM ammonium bicarbonate pH 7.8 is used for GluC digestion.[13]
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 48°C for 40 minutes to reduce disulfide bonds.[13]
-
Alkylation: Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to prevent the reformation of disulfide bonds.[13]
-
Enzymatic Digestion: Add the desired protease (e.g., trypsin, chymotrypsin, or GluC) at a 1:20 enzyme-to-protein ratio by mass.[13] Incubate at 37°C for 15 hours.[13]
-
Stopping the Reaction: Terminate the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.5%.[13]
Thyroperoxidase (TPO) Activity Assay (Guaiacol-based)
This spectrophotometric assay measures the peroxidase activity of TPO.
Protocol Summary:
-
Reagent Preparation: Prepare a reaction mixture containing 33 mM guaiacol and 0.27 mM H₂O₂ in a suitable buffer (e.g., 33 mM sucrose buffer).[14]
-
Assay Procedure: In a 96-well plate, pre-warm thyroid microsomes with 35 mM guaiacol in 100 mM sodium/potassium phosphate buffer (pH 7.4) at approximately 37°C.[15] The test compound or vehicle control is also added at this stage.[15]
-
Initiation of Reaction: Start the reaction by adding 300 µM H₂O₂.[15]
-
Measurement: Measure the initial rate of the colored product formation by monitoring the optical density at 450 nm.[15]
HPLC-MS/MS for the Quantification of DIT
This is a highly sensitive and specific method for the simultaneous analysis of multiple iodotyrosines and thyroid hormones.
Protocol Summary:
-
Sample Preparation: Perform enzymatic digestion of thyroglobulin as described in section 5.1. For serum samples, protein precipitation followed by liquid-liquid extraction is a common procedure.[16]
-
Chromatographic Separation: Use a reversed-phase C18 column (e.g., Waters Symmetry shield™ RP18).[17] A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.[17] A linear gradient from 10% to 50% B over 40 minutes at a flow rate of 0.8 mL/min can be used.[17]
-
Mass Spectrometric Detection: Employ electrospray ionization in positive ion mode (ESI+).[17] Use selected ion recording (SIR) to monitor the specific m/z values for DIT and other analytes of interest.[17]
Radioimmunoassay (RIA) for DIT
RIA is a classic and highly sensitive method for quantifying DIT.
Protocol Summary:
-
Reagent Preparation: Prepare a standard curve using known concentrations of unlabeled DIT. A radiolabeled DIT tracer (e.g., with ¹²⁵I) and a specific anti-DIT antibody are required.[18]
-
Competitive Binding: In assay tubes, incubate a fixed amount of anti-DIT antibody and radiolabeled DIT with either the DIT standards or the unknown samples. The unlabeled DIT in the samples will compete with the radiolabeled DIT for binding to the antibody.[19]
-
Incubation: Incubate the mixture, typically overnight at 4°C, to allow the binding reaction to reach equilibrium.[20]
-
Separation of Bound and Free Antigen: Separate the antibody-bound DIT from the free DIT. This can be achieved by using a second antibody that precipitates the primary antibody or by using polyethylene glycol.[18]
-
Measurement of Radioactivity: Measure the radioactivity of the bound fraction using a gamma counter.[19]
-
Quantification: Construct a standard curve by plotting the percentage of bound radiolabeled DIT against the concentration of the DIT standards. The concentration of DIT in the unknown samples can then be determined from this curve.[19]
Experimental and Logical Workflows
The study of DIT's role in thyroid hormone synthesis involves a series of interconnected experimental procedures.
Figure 2: Experimental Workflow for DIT Analysis. This diagram outlines the key steps involved in the preparation and analysis of samples for the quantification of DIT and the assessment of related enzymatic activity.
Conclusion
This compound is a cornerstone of thyroid hormone biosynthesis. Its formation through the TPO-catalyzed iodination of thyroglobulin and its subsequent role as a direct precursor in the coupling reaction to form T4 and T3 highlight its critical importance. For researchers and professionals in drug development, a thorough understanding of the biochemical pathways, regulatory mechanisms, and analytical methodologies related to DIT is paramount for the development of novel therapeutics targeting thyroid disorders and for assessing the potential endocrine-disrupting effects of new chemical entities. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for advancing research in this vital area of endocrinology.
References
- 1. cusabio.com [cusabio.com]
- 2. Thyroglobulin From Molecular and Cellular Biology to Clinical Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 6. phoenixbiotech.net [phoenixbiotech.net]
- 7. The role of thyroglobulin in thyroid hormonogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodination and oxidation of thyroglobulin catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thyroid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measurements of Iodination in Thyroglobulin: A Step Toward the Next Generation of Thyroid Cancer Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction [mdpi.com]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. HPLC-MS-MS analysis of thyroid hormones and iodotyrosines in knocked-out murine and natural human DEHAL-1 deficiency. [usiena-air.unisi.it]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. microbenotes.com [microbenotes.com]
- 20. revvity.com [revvity.com]
The Function of 3,5-Diiodo-L-tyrosine in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diiodo-L-tyrosine (DIT) is a critical, yet often overlooked, molecule in metabolic regulation. While primarily recognized as a crucial intermediate in the biosynthesis of thyroid hormones, its direct and indirect roles in metabolic pathways are a subject of ongoing research. This technical guide provides an in-depth exploration of the core functions of DIT, distinguishing its established roles from those of its better-known counterpart, 3,5-diiodo-L-thyronine (T2). We delve into its pivotal position in thyroid hormone synthesis, its direct inhibitory action on catecholamine production, and provide detailed experimental protocols for its study. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the metabolic influence of DIT.
Introduction
This compound (DIT) is a naturally occurring iodinated derivative of the amino acid L-tyrosine.[1] For decades, its significance has been largely confined to its role as a precursor in the thyroid gland for the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[2] However, emerging evidence suggests that DIT may possess intrinsic biological activities that extend beyond its function as a mere building block.
This guide will elucidate the established and potential functions of DIT in metabolic pathways, with a clear demarcation from the metabolic effects of 3,5-diiodo-L-thyronine (T2), a metabolically active thyroid hormone metabolite. While T2 has garnered significant attention for its thyromimetic effects on energy expenditure and lipid metabolism, the direct metabolic impact of DIT remains a more nuanced and less explored area.[3][4][5][6][7]
This document will provide a detailed overview of:
-
The biosynthesis and role of DIT in thyroid hormone production.
-
The direct interaction of DIT with key metabolic enzymes, specifically tyrosine hydroxylase.
-
A summary of quantitative data from relevant studies.
-
Detailed experimental protocols for the investigation of DIT.
-
Visual representations of key pathways and experimental workflows.
The Central Role of DIT in Thyroid Hormone Synthesis
The primary and most well-understood function of DIT is its role as an essential intermediate in the synthesis of thyroid hormones within the thyroid gland. This multi-step process is tightly regulated and crucial for maintaining metabolic homeostasis throughout the body.
The synthesis of thyroid hormones can be summarized in the following key steps:
-
Iodide Trapping: The thyroid follicular cells actively transport iodide from the bloodstream.
-
Organification: Iodide is oxidized by the enzyme thyroid peroxidase (TPO) and covalently bound to tyrosine residues on the thyroglobulin protein. This process forms monoiodotyrosine (MIT).
-
Iodination to DIT: TPO further catalyzes the iodination of MIT to form this compound (DIT).
-
Coupling Reaction: TPO then couples two iodotyrosine molecules. The coupling of two DIT molecules forms thyroxine (T4), while the coupling of one MIT and one DIT molecule forms triiodothyronine (T3).
-
Hormone Release: Thyroglobulin is endocytosed back into the follicular cells, where it is proteolytically cleaved to release T4 and T3 into the bloodstream.
References
- 1. frontiersin.org [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 3,5-diiodo-L-thyronine increases resting metabolic rate and reduces body weight without undesirable side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demonstration of in vivo metabolic effects of 3,5-di-iodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
3,5-Diiodo-L-tyrosine: A Comprehensive Technical Guide on its Role as a Human Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diiodo-L-tyrosine (DIT) is a critical endogenous human metabolite, primarily recognized for its indispensable role as an intermediate in the biosynthesis of thyroid hormones. Formed through the iodination of L-tyrosine within the thyroid gland, DIT's metabolic journey is intricately linked to thyroid function and overall homeostasis. This technical guide provides an in-depth exploration of DIT's biosynthesis, physiological significance, metabolic fate, and its implications in various pathological states. Detailed experimental protocols for its synthesis and quantification are provided, alongside a comprehensive summary of its quantitative levels in human biological fluids. Furthermore, key signaling and metabolic pathways involving DIT are visually represented to facilitate a deeper understanding of its complex biological roles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating thyroid physiology, metabolic disorders, and related therapeutic interventions.
Introduction
This compound (DIT) is a naturally occurring iodinated amino acid derivative of L-tyrosine.[1] In humans, DIT is a key precursor in the synthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4), which are fundamental regulators of metabolism, growth, and development.[2][3] The biosynthesis of DIT occurs within the follicular cells of the thyroid gland, a process catalyzed by the enzyme thyroid peroxidase.[4] Beyond its role as a thyroid hormone precursor, DIT's presence and metabolism in peripheral tissues are of growing interest, suggesting broader physiological implications. Dysregulation of DIT metabolism is associated with certain congenital thyroid disorders, highlighting its clinical significance.[5] This guide aims to provide a detailed technical overview of DIT as a human metabolite, encompassing its biochemical pathways, analytical methodologies for its detection, and a summary of its reported concentrations in human samples.
Biosynthesis of this compound
The synthesis of DIT is a crucial step in thyroid hormonogenesis and takes place in the colloid of the thyroid follicles. The process is initiated by the uptake of iodide from the bloodstream into the thyrocytes via the sodium-iodide symporter (NIS). This iodide is then transported into the follicular lumen.
The key enzyme responsible for DIT synthesis is thyroid peroxidase (TPO) , a heme-containing enzyme located on the apical membrane of thyrocytes.[4][6] TPO catalyzes two critical reactions: the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin (Tg) protein.[7][8]
The iodination of tyrosine residues on thyroglobulin first leads to the formation of monoiodotyrosine (MIT). Further iodination of MIT at the other meta-position of the phenol ring results in the formation of this compound (DIT).[3]
The overall reaction can be summarized as:
L-Tyrosine (on Thyroglobulin) + I₂ + H₂O₂ --(Thyroid Peroxidase)--> Monoiodotyrosine (MIT)
Monoiodotyrosine (MIT) + I₂ + H₂O₂ --(Thyroid Peroxidase)--> this compound (DIT)
Subsequently, two molecules of DIT can couple to form thyroxine (T4), or one molecule of DIT can couple with one molecule of MIT to form triiodothyronine (T3).[2][3]
References
- 1. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and urinary excretion of orally administered diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dihydrate synthesis - chemicalbook [chemicalbook.com]
- 4. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 5. Turnover and urinary excretion of circulating diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
chemical and physical properties of 3,5-Diiodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodo-L-tyrosine (DIT) is a crucial, non-proteinogenic amino acid that serves as a key intermediate in the biosynthesis of thyroid hormones. As a di-iodinated derivative of L-tyrosine, its formation is a critical step within the thyroid gland, leading to the production of thyroxine (T4) and triiodothyronine (T3). Understanding the chemical and physical properties of DIT, its biological roles, and the experimental methodologies for its study is fundamental for research in endocrinology, metabolism, and the development of therapeutics targeting the thyroid axis. This technical guide provides an in-depth overview of this compound, consolidating its core properties, biological significance, and relevant experimental protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analysis in a laboratory setting. Data is provided for both the anhydrous and dihydrate forms, as the latter is a common commercially available variant.
| Property | Value (Anhydrous) | Value (Dihydrate) |
| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid[1][2] | (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid dihydrate |
| Synonyms | DIT, L-3,5-Diiodotyrosine[1][2] | 3,5-Diiodo-L-Tyr-OH·2H₂O |
| CAS Number | 300-39-0[1][2] | 18835-59-1 |
| Molecular Formula | C₉H₉I₂NO₃[1][2] | C₉H₉I₂NO₃·2H₂O |
| Molecular Weight | 432.98 g/mol [1][2] | 469.01 g/mol [3] |
| Appearance | White to light yellow crystalline powder | White to light yellow crystalline solid[3] |
| Melting Point | ~200 °C (decomposes)[3] | ~200 °C (decomposes)[3] |
| Solubility | DMSO: ~10-50 mg/mL[4][5] PBS (pH 7.2): ~0.30 mg/mL[5] Slightly soluble in ethanol and DMF[5] Water: 0.617 mg/mL at 25 °C[3] 4 M NH₄OH in methanol: 50 mg/mL | Soluble in aqueous acid (slightly), DMSO (slightly) |
| pKa | Phenolic group: ~6.4 Amino group: ~9.4 | Not explicitly found, but expected to be similar to the anhydrous form. |
| UV-Vis (λmax) | 220 nm[5] | Not explicitly found. |
| Storage Temperature | -20°C[5][6] | -20°C[6] |
| Stability | Stable for ≥ 4 years at -20°C[5] | Stable under recommended storage conditions. |
Biological Role and Signaling Pathways
This compound is an indispensable precursor in the synthesis of thyroid hormones. This process, occurring within the follicular cells of the thyroid gland, is a multi-step pathway regulated by the hypothalamic-pituitary-thyroid axis.
The key steps involving DIT are:
-
Iodination of Tyrosine Residues: Thyroperoxidase (TPO), a heme-containing enzyme located on the apical membrane of thyroid follicular cells, catalyzes the iodination of tyrosine residues on the protein thyroglobulin (Tg). This reaction uses hydrogen peroxide as an oxidizing agent to activate iodide. The iodination of a tyrosine residue at one position forms monoiodotyrosine (MIT), and subsequent iodination at a second position forms this compound (DIT).
-
Coupling Reaction: TPO then catalyzes the coupling of two iodotyrosine molecules. The coupling of two DIT molecules results in the formation of thyroxine (T4). The coupling of one MIT and one DIT molecule forms triiodothyronine (T3).[7][8][9]
The following diagram illustrates the central role of this compound in the thyroid hormone synthesis pathway.
Beyond its role as a thyroid hormone precursor, this compound has been shown to inhibit tyrosine hydroxylase with an IC₅₀ of 20 µM.[1] Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are often proprietary or not fully disclosed in publicly available literature. However, this section outlines the general principles and key parameters for these procedures based on available information.
Synthesis of this compound
A common method for the synthesis of this compound is the direct iodination of L-tyrosine.
Principle: L-tyrosine is reacted with an iodinating agent, such as iodine monochloride (ICl) or iodine in the presence of an oxidizing agent, to introduce two iodine atoms onto the aromatic ring at positions 3 and 5.
General Procedure using Iodine Monochloride:
-
L-tyrosine is dissolved or suspended in a suitable solvent, such as acetic acid.
-
Iodine monochloride is added to the reaction mixture. A molar excess of the iodinating agent is typically used to ensure di-iodination.[10]
-
The reaction is often carried out at an elevated temperature (e.g., 60°C) to facilitate the reaction.[10]
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the product is isolated by filtration and washed to remove unreacted starting materials and byproducts.
Note: The yield of this reaction can be up to 90% under optimal conditions.[10] Other methods include the use of iodine and sodium iodide in aqueous ethylamine or a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide.[11]
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.
Principle: The crude this compound is dissolved in a hot solvent in which it has high solubility at elevated temperatures and low solubility at room temperature. As the solution cools, the pure compound crystallizes out, leaving impurities in the solvent.
General Procedure:
-
Select a suitable solvent or solvent mixture (e.g., aqueous ethanol).
-
Dissolve the crude this compound in the minimum amount of the boiling solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the solution is then hot-filtered to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of this compound.
Principle: A solution of the sample is passed through a column packed with a stationary phase. Different components of the sample interact differently with the stationary phase and are separated. A common method is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
A Representative HPLC Method for Iodotyrosines and Iodothyronines: [12]
-
Column: Inertsil C18
-
Mobile Phase: A gradient of:
-
A: 0.1% aqueous trifluoroacetic acid (TFA), pH 3
-
B: Acetonitrile
-
-
Flow Rate: 1 mL/min
-
Detection: Photodiode array (PDA) detector
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.
¹H NMR (600 MHz, DMSO-d₆): The spectrum would show characteristic peaks for the aromatic protons, the α-proton, and the β-protons of the alanine side chain.[13] ¹³C NMR: The spectrum would show distinct signals for each of the nine carbon atoms in the molecule.
The following diagram outlines a general experimental workflow for the synthesis and analysis of this compound.
Quantitative Biological Data
| Parameter | Value | Target | Reference |
| IC₅₀ (Inhibitory Concentration, 50%) | 20 µM | Tyrosine Hydroxylase | [1] |
Safety, Handling, and Storage
Safety: this compound should be handled with care. It may cause skin, eye, and respiratory irritation.[3][14] It is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.[1][14]
Handling: Avoid creating dust. Wash hands thoroughly after handling.[1]
Storage: Store in a tightly sealed container in a cool, dry place.[1][13] For long-term stability, storage at -20°C is recommended.[5] The compound is stable for at least four years under these conditions.[5]
Conclusion
This compound is a molecule of significant biological importance, primarily due to its role as a direct precursor to the thyroid hormones. A thorough understanding of its chemical and physical properties, as well as the methodologies for its synthesis and analysis, is crucial for researchers in the field of endocrinology and drug development. This guide provides a consolidated resource of this essential information to aid in the design and execution of future research endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 6. 3,5-Diiodo- L -tyrosine crystalline 18835-59-1 [sigmaaldrich.com]
- 7. cusabio.com [cusabio.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. notesonzoology.com [notesonzoology.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. This compound dihydrate synthesis - chemicalbook [chemicalbook.com]
- 12. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0003474) [hmdb.ca]
- 14. Page loading... [guidechem.com]
The Discovery and Enduring Significance of 3,5-Diiodo-L-tyrosine: A Technical Guide
An in-depth exploration of the discovery, history, and pivotal role of 3,5-Diiodo-L-tyrosine (DIT) in thyroid physiology, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound (DIT), a key intermediate in the biosynthesis of thyroid hormones, stands as a cornerstone in our understanding of endocrine function. This non-proteinogenic amino acid, derived from the iodination of L-tyrosine, is fundamental to the production of thyroxine (T4) and triiodothyronine (T3), hormones essential for regulating metabolism, growth, and development. This technical guide delves into the historical milestones of DIT's discovery, its intricate role in thyroid hormone synthesis, detailed experimental protocols for its preparation and isolation, and a comprehensive summary of its physicochemical properties.
Historical Perspective: Unraveling the Iodinated Amino Acids
The journey to understanding the significance of this compound is intrinsically linked to the broader history of thyroid research. Early investigations in the late 19th and early 20th centuries focused on the role of iodine in thyroid function and the treatment of goiter. A pivotal moment in this narrative was the isolation of thyroxine in 1915 by Edward Calvin Kendall.
The formal discovery and isolation of this compound from the thyroid gland was a landmark achievement by Harington and Randall in 1929.[1][2][3][4][5] Their work provided concrete evidence for the existence of iodinated amino acids other than thyroxine within the thyroid, suggesting a biosynthetic pathway. This discovery laid the groundwork for subsequent research that would elucidate the step-wise process of thyroid hormone formation. Further studies by researchers like Pitt-Rivers continued to explore the chemical transformations of diiodotyrosine and its derivatives, solidifying its role as a direct precursor to thyroid hormones.[6][7]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is essential for its study and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₉H₉I₂NO₃ | [8][9][10] |
| Molecular Weight | 432.98 g/mol | [8][9][10] |
| CAS Number | 300-39-0 | [9] |
| Appearance | White crystalline solid | |
| Melting Point | 200 °C (decomposes) | |
| Water Solubility | 0.62 mg/mL at 25 °C | [11] |
| XLogP3 | -0.5 | [8] |
| Hydrogen Bond Donor Count | 3 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
| Rotatable Bond Count | 3 | [8] |
The Central Role of this compound in Thyroid Hormone Biosynthesis
This compound is an indispensable intermediate in the complex enzymatic cascade of thyroid hormone synthesis, which occurs within the follicular cells of the thyroid gland.[12][13] The process is initiated by the uptake of iodide from the bloodstream, followed by its oxidation and incorporation into tyrosine residues of the thyroglobulin protein.
The key steps involving this compound are:
-
Iodination of Monoiodotyrosine (MIT): Monoiodotyrosine, formed by the initial iodination of tyrosine residues on thyroglobulin, is further iodinated to form this compound.[12] This reaction is catalyzed by the enzyme thyroid peroxidase (TPO) in the presence of hydrogen peroxide.[12][14]
-
Coupling Reactions: Two molecules of this compound are coupled together to form thyroxine (T4). Alternatively, one molecule of DIT can couple with one molecule of MIT to form triiodothyronine (T3).[15] These coupling reactions are also catalyzed by thyroid peroxidase.
The newly synthesized thyroid hormones remain stored within the thyroglobulin colloid until they are released into the circulation following proteolytic cleavage of the thyroglobulin backbone.
Signaling and Biosynthetic Pathway
Caption: Biosynthesis of thyroid hormones within the thyroid follicular cell.
Experimental Protocols
The synthesis and isolation of this compound are critical procedures for research purposes. The following sections provide detailed methodologies for key experiments.
Synthesis of this compound via Direct Iodination
This protocol describes the synthesis of this compound by the direct iodination of L-tyrosine.
Materials:
-
L-tyrosine
-
Iodine
-
Sodium iodide
-
Aqueous ethylamine (20%) or Acetic acid and Hydrochloric acid
-
Hydrogen peroxide (if using the acid method)
-
Sodium pyrosulphite (or sodium metabisulfite)
-
Distilled water
-
1N Hydrochloric acid
-
Ammonia solution
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Dropping funnel
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure (Aqueous Ethylamine Method): [16][17]
-
Dissolve L-tyrosine in 20% aqueous ethylamine in a reaction flask with stirring.
-
In a separate beaker, prepare a solution of iodine and sodium iodide in distilled water.
-
Add the iodine-sodium iodide solution dropwise to the stirring L-tyrosine solution using a dropping funnel.
-
After the addition is complete, continue stirring the mixture for approximately 40 minutes.
-
Remove any excess iodine by the addition of a small amount of sodium pyrosulphite solution until the color of the solution fades.
-
Precipitate the this compound by adjusting the pH of the solution to 5-6 with acetic acid.
-
Collect the precipitate by filtration and wash it thoroughly with cold distilled water.
-
For further purification, dissolve the crude product in 1N HCl and reprecipitate it by the addition of ammonia solution to a neutral pH.
-
Filter, wash with water, and dry the purified this compound.
Procedure (Iodine Monochloride Method): [18]
-
A reported method utilizes iodine monochloride for the iodination of L-tyrosine.
-
The optimal conditions for this reaction are a volume ratio of acetic acid solvent to iodine monochloride of 8:1.
-
The mole ratio of iodine monochloride to L-tyrosine is 3.6:1.
-
The reaction is carried out at a temperature of 60 °C.
-
Under these conditions, a yield of up to 90% can be achieved.
Isolation of dl-3,5-Diiodotyrosine from Thyroid Gland
This protocol is based on the classical method described by Harington and Randall for the isolation of dl-3,5-diiodotyrosine from thyroid tissue.[1]
Materials:
-
Desiccated thyroid gland tissue
-
Barium hydroxide solution
-
Sulfuric acid
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Ethanol
-
Diethyl ether
-
Reflux apparatus
-
Filtration equipment
-
Centrifuge
Procedure:
-
Hydrolysis: The desiccated thyroid tissue is subjected to alkaline hydrolysis by refluxing with a barium hydroxide solution. This process breaks down the thyroglobulin protein, releasing the constituent amino acids.
-
Removal of Barium: After hydrolysis, the excess barium hydroxide is precipitated as barium sulfate by the careful addition of sulfuric acid. The precipitate is removed by filtration or centrifugation.
-
Acidification and Extraction: The resulting filtrate is acidified with hydrochloric acid. This step is followed by extraction with appropriate organic solvents to remove other components.
-
Isoelectric Precipitation: The aqueous solution is then carefully neutralized. As the pH approaches the isoelectric point of diiodotyrosine, it will precipitate out of the solution.
-
Crystallization: The crude diiodotyrosine is collected and can be further purified by recrystallization from dilute ethanol or other suitable solvents.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
This compound, since its discovery nearly a century ago, has remained a molecule of profound importance in the fields of endocrinology, biochemistry, and drug development. Its central role as a precursor to the essential thyroid hormones underscores its physiological significance. The experimental protocols detailed herein provide a foundation for researchers to synthesize and isolate this critical compound for further investigation. A comprehensive understanding of its history, properties, and biosynthetic pathways is crucial for advancing our knowledge of thyroid function and for the development of novel therapeutic strategies targeting thyroid-related disorders. The continued study of this compound and its metabolic context promises to yield further insights into the intricate workings of the endocrine system.
References
- 1. Observations on the iodine-containing compounds of the thyroid gland. Isolation of dl-3:5-di-iodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The isolation of d-3: 5-diiodotyrosine from the thyroid gland by the action of proteolytic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The configurative relationship of thyroxine and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oxidation of diiodotyrosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3:5:3′-Triiodothyronine. 2. Physiological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oxidation of diiodotyrosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,5-DIIODOTYROSINE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound dihydrate (DIT) | SIELC Technologies [sielc.com]
- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0003474) [hmdb.ca]
- 12. cusabio.com [cusabio.com]
- 13. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 16. This compound dihydrate synthesis - chemicalbook [chemicalbook.com]
- 17. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 18. New process for synthesis of this compound | Semantic Scholar [semanticscholar.org]
The Physiological Effects of 3,5-Diiodo-L-tyrosine Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diiodo-L-tyrosine (DIT), an endogenous metabolite of thyroid hormones, has garnered significant scientific interest for its diverse physiological effects. Historically considered an inactive byproduct of thyroid hormone metabolism, emerging evidence reveals DIT as a potent modulator of energy metabolism, mitochondrial function, and various signaling pathways. This technical guide provides a comprehensive overview of the physiological consequences of DIT administration, with a focus on its metabolic, endocrine, and cardiovascular effects. Detailed experimental protocols from key studies are provided, and quantitative data are summarized for comparative analysis. Furthermore, key signaling pathways influenced by DIT are visually represented to facilitate a deeper understanding of its molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of DIT.
Introduction
This compound (DIT) is a di-iodinated derivative of the amino acid tyrosine and a precursor in the synthesis of thyroid hormones.[1][2] While its role as a building block for thyroxine (T4) and triiodothyronine (T3) is well-established, recent research has illuminated its own intrinsic biological activities. Often referred to as T2 in the literature, DIT administration has been shown to elicit a range of physiological responses, many of which are distinct from those of the classical thyroid hormones.[3] This guide will delve into the multifaceted effects of DIT, providing a detailed examination of the current scientific understanding of its actions.
Metabolic Effects
The most pronounced and extensively studied effects of DIT administration are on energy and lipid metabolism. DIT has been demonstrated to increase the resting metabolic rate (RMR) and stimulate oxygen consumption.[3][4] These effects are often observed without the typical thyrotoxic side effects associated with T3 administration, such as tachycardia.[5]
Increased Energy Expenditure and Fat Mass Reduction
Studies in rodents have consistently shown that DIT administration leads to a reduction in body weight and adipose tissue mass, particularly in the context of high-fat diet-induced obesity.[2][4] This is attributed to an increase in energy expenditure and enhanced fatty acid oxidation.[6][7]
Hepatic Lipid Metabolism
DIT has a significant impact on the liver, where it has been shown to prevent and reverse hepatic steatosis (fatty liver).[8] It achieves this by stimulating mitochondrial fatty acid oxidation and modulating the expression of genes involved in lipid metabolism.[1][9] Specifically, DIT has been found to downregulate the expression of genes involved in lipogenesis.[8]
Glucose Metabolism
The effects of DIT on glucose metabolism are also noteworthy. Some studies suggest that DIT can improve insulin sensitivity and glucose tolerance.[10] In cardiomyoblasts, DIT has been shown to increase glucose consumption.[5]
Endocrine Effects
DIT administration has a notable impact on the endocrine system, particularly the Hypothalamus-Pituitary-Thyroid (HPT) axis.
Suppression of the Hypothalamus-Pituitary-Thyroid (HPT) Axis
A consistent finding across numerous studies is that DIT administration leads to a suppression of the HPT axis.[4][11] This is characterized by a dose-dependent reduction in serum levels of Thyroid-Stimulating Hormone (TSH), thyroxine (T4), and triiodothyronine (T3).[2][4] This central hypothyroidism is an important consideration in the evaluation of DIT's therapeutic potential.
Cardiovascular Effects
The cardiovascular effects of DIT are a critical area of investigation. While some studies suggest that DIT can exert its metabolic benefits without adverse cardiac effects, others have reported the potential for cardiac hypertrophy, particularly at higher doses.[5][11] This highlights the importance of dose-dependency in the physiological response to DIT.
Mitochondrial Effects
A key mechanism underlying many of the metabolic effects of DIT is its direct action on mitochondria. DIT has been shown to rapidly stimulate mitochondrial respiration and enhance thermogenesis.[6][7] This effect appears to be independent of nuclear thyroid hormone receptors, suggesting a direct interaction with mitochondrial components.[3] DIT stimulates the activity of cytochrome c oxidase, a key enzyme in the electron transport chain.[12]
Signaling Pathways
DIT exerts its physiological effects through the modulation of several key signaling pathways.
AMPK-ACC Signaling Pathway
DIT has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[6][7] Activation of AMPK leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This shifts metabolism towards fatty acid oxidation.[6][7]
Caption: DIT activates the AMPK-ACC signaling pathway.
MAPK/ERK and PI3K/Akt Signaling Pathways
In certain cell types, DIT has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[10][13] These pathways are involved in a wide range of cellular processes, including cell growth, proliferation, and metabolism. The activation of these pathways by DIT may contribute to its effects on gene expression and cellular function.[10]
Caption: DIT modulates MAPK/ERK and PI3K/Akt pathways.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the physiological effects of DIT administration in animal models.
Table 1: Effects of DIT on Metabolic Parameters in Rodents
| Parameter | Species | Dose and Duration | % Change from Control | Reference |
| Body Weight | Rat | 25 µ g/100g BW/day for 90 days | ↓ 15-20% | [4] |
| Mouse (obese) | 2.5 µg/g BW/day for 28 days | No significant change | [2] | |
| Retroperitoneal Fat Mass | Rat | 25 µ g/100g BW/day for 90 days | ↓ ~30% | [4] |
| Oxygen Consumption (RMR) | Rat | 50 µ g/100g BW/day for 90 days | ↑ ~20% | [4] |
| Mouse (obese) | 2.5 µg/g BW/day for 28 days | ↑ 12% | [14] | |
| Serum Cholesterol | Mouse (obese) | 2.5 µg/g BW/day for 14 days | ↓ ~25% | [2] |
| Hepatic Triglycerides | Mouse (obese) | 2.5 µg/g BW/day for 14 days | ↓ ~40% | [2] |
BW = Body Weight
Table 2: Effects of DIT on Endocrine Parameters in Rodents
| Parameter | Species | Dose and Duration | % Change from Control | Reference |
| Serum TSH | Rat | 25 µ g/100g BW/day for 90 days | ↓ ~50% | [4] |
| Mouse (obese) | 2.5 µg/g BW/day for 14 days | ↓ ~70% | [2] | |
| Serum T4 | Rat | 25 µ g/100g BW/day for 90 days | ↓ ~40% | [4] |
| Mouse (obese) | 2.5 µg/g BW/day for 14 days | ↓ ~80% | [2] | |
| Serum T3 | Rat | 25 µ g/100g BW/day for 90 days | ↓ ~30% | [4] |
| Mouse (obese) | 2.5 µg/g BW/day for 14 days | ↓ ~60% | [2] |
TSH = Thyroid-Stimulating Hormone; T4 = Thyroxine; T3 = Triiodothyronine
Table 3: Effects of DIT on Cardiac Parameters in Rodents
| Parameter | Species | Dose and Duration | % Change from Control | Reference |
| Heart Weight/Body Weight Ratio | Rat | 75 µ g/100g BW/day for 90 days | ↑ ~15% | [4] |
| Mouse (obese) | 2.5 µg/g BW/day for 28 days | ↑ ~20% | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Administration of DIT to Rodents
Objective: To assess the chronic physiological effects of DIT administration.
Animal Model: Male Wistar rats or C57BL/6J mice are commonly used.[2][4] For studies on obesity, animals are often fed a high-fat diet for a specified period to induce the obese phenotype before DIT treatment.[2]
DIT Preparation and Administration: this compound is typically dissolved in a vehicle such as 0.01 M NaOH and then diluted with saline.[4] Administration is usually performed via daily subcutaneous or intraperitoneal injections.[2][4] Doses can range from 25 µ g/100g body weight to 2.5 µg/g body weight, depending on the study's objectives.[2][4]
Experimental Procedures:
-
Body Weight and Food Intake: Measured daily or at regular intervals.
-
Metabolic Rate: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured using indirect calorimetry systems.[4]
-
Blood Collection: Blood samples are collected at the end of the study for analysis of serum hormones (TSH, T4, T3) and metabolites (cholesterol, triglycerides).
-
Tissue Collection: At the end of the experimental period, animals are euthanized, and tissues such as liver, heart, and adipose depots are collected, weighed, and processed for further analysis (e.g., histology, gene expression analysis).
Caption: General workflow for in vivo DIT administration studies.
Assessment of Mitochondrial Respiration
Objective: To measure the effect of DIT on mitochondrial oxygen consumption.
Sample Preparation: Mitochondria are isolated from fresh tissues (e.g., liver, skeletal muscle) by differential centrifugation.[15][16]
Respirometry: Oxygen consumption is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).[17]
Protocol:
-
Isolated mitochondria are suspended in a respiration medium.
-
Various substrates and inhibitors are added sequentially to assess the function of different parts of the electron transport chain. For example:
-
State 2 respiration: Substrate alone (e.g., glutamate + malate or succinate).
-
State 3 respiration: ADP is added to stimulate ATP synthesis.
-
State 4 respiration: Respiration after all ADP has been phosphorylated.
-
-
DIT can be added directly to the respiration chamber to assess its acute effects, or mitochondria can be isolated from DIT-treated animals.
Western Blotting for Signaling Pathway Analysis
Objective: To determine the activation state of key signaling proteins.
Sample Preparation: Tissue or cell lysates are prepared, and protein concentration is determined.
Procedure:
-
Proteins are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the proteins of interest (e.g., AMPK, ACC, ERK, Akt).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the bands are quantified. The ratio of phosphorylated to total protein is calculated to determine the activation state.[6]
Conclusion
This compound is a biologically active molecule with profound effects on energy metabolism, endocrine function, and cardiovascular physiology. Its ability to increase metabolic rate and reduce adiposity, often without the full spectrum of thyrotoxic side effects, makes it an intriguing candidate for further investigation as a therapeutic agent for metabolic disorders. However, its suppressive effects on the HPT axis and the potential for cardiac hypertrophy at higher doses are critical considerations that require careful dose-response studies and a deeper understanding of its tissue-specific actions. The direct effects of DIT on mitochondrial function and its modulation of key signaling pathways, such as the AMPK pathway, provide a foundation for its metabolic benefits. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a detailed overview of the physiological effects of DIT administration, methodologies for its study, and a summary of key quantitative findings to guide future research in this promising field.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unina.it [iris.unina.it]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nongenomic actions of l-thyroxine and 3,5,3′-triiodo-l-thyronine. Focus on “l-Thyroxine vs. 3,5,3′-triiodo-l-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. mdpi.com [mdpi.com]
The Crucial Role of 3,5-Diiodo-L-tyrosine in Thyroxine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diiodo-L-tyrosine (DIT) is an indispensable intermediate in the intricate biosynthetic pathway of thyroid hormones, primarily thyroxine (T4). This technical guide provides a comprehensive overview of the formation, coupling, and regulation of DIT within the thyroid gland. It delves into the enzymatic reactions catalyzed by thyroid peroxidase (TPO), presenting key quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the core signaling and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in endocrinology research and the development of therapeutics targeting the thyroid hormone axis.
Introduction
The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, growth, and development.[1] Their synthesis is a multi-step process that occurs in the thyroid follicles and is critically dependent on the availability of iodine and the amino acid tyrosine.[2] A key step in this pathway is the iodination of tyrosine residues on the thyroglobulin (Tg) protein to form monoiodotyrosine (MIT) and this compound (DIT).[3][4] DIT then serves as a direct precursor for the formation of T4 through an oxidative coupling reaction, also catalyzed by thyroid peroxidase (TPO).[5][6] Understanding the biochemistry of DIT is fundamental to comprehending both normal thyroid function and the pathophysiology of various thyroid disorders.
The Biosynthetic Pathway of Thyroxine: The Central Role of DIT
The synthesis of thyroxine from DIT is a cascade of events orchestrated primarily by the enzyme thyroid peroxidase (TPO) at the apical membrane of thyroid follicular cells.[7][8]
2.1. Iodination of Tyrosine Residues
The initial step involves the TPO-catalyzed iodination of specific tyrosine residues within the thyroglobulin protein. TPO, in the presence of hydrogen peroxide (H2O2), oxidizes iodide ions (I-) to a more reactive iodine species.[2][6] This reactive iodine then iodinates tyrosine at the 3' position to form MIT. Subsequent iodination at the 5' position of MIT yields this compound (DIT).[4]
2.2. Coupling of DIT to form Thyroxine
The final and crucial step in T4 synthesis is the intramolecular coupling of two DIT residues within the same thyroglobulin molecule.[5] This reaction is also catalyzed by TPO and involves the formation of a diiodotyrosyl radical.[6] The coupling of two DIT molecules results in the formation of a tetraiodothyronine (thyroxine) residue, still incorporated within the thyroglobulin backbone.
Quantitative Data
The enzymatic reactions involved in DIT formation and coupling are characterized by specific kinetic parameters. The following tables summarize key quantitative data for thyroid peroxidase activity.
| Parameter | Value | Species | Substrate(s) | Reference |
| TPO Kinetic Parameters | ||||
| Rate constant (Compound I with Iodide) | ~2 x 10⁷ M⁻¹s⁻¹ | Hog | Iodide | [7] |
| Rate constant (Iodine transfer to Tyrosine) | 2.1 x 10⁶ M⁻¹s⁻¹ | Hog | Tyrosine | [7] |
| Rate constant (Iodine transfer to MIT) | 3.3 x 10⁶ M⁻¹s⁻¹ | Hog | Monoiodotyrosine | [7] |
| Rate constant (Compound I with Thyroglobulin) | 1.0 x 10⁷ M⁻¹s⁻¹ | Hog | Thyroglobulin | [4] |
| Specific Activity of Purified TPO | ||||
| Guaiacol oxidation | 0.030 units/mg protein | Human | Guaiacol | [9] |
| Iodide oxidation | 0.0066 units/mg protein | Human | Iodide | [9] |
| Guaiacol oxidation | 48.9 µmoles/min/mg protein | Pig | Guaiacol | [10] |
| Iodide oxidation | 7.35 µmoles/min/mg protein | Pig | Iodide | [10] |
| Iodoamino Acid Content in Thyroglobulin | ||||
| Monoiodotyrosine (MIT) | 2.2 ± 0.35 residues/mole | Porcine | Thyroglobulin | [11] |
| Diiodotyrosine (DIT) | 0.74 ± 0.04 residues/mole | Porcine | Thyroglobulin | [11] |
| Thyroxine (T4) | 0.23 ± 0.04 residues/mole | Porcine | Thyroglobulin | [11] |
| Triiodothyronine (T3) | 0.098 ± 0.02 residues/mole | Porcine | Thyroglobulin | [11] |
Experimental Protocols
4.1. Thyroid Peroxidase (TPO) Activity Assay (Guaiacol Oxidation)
This spectrophotometric assay measures the peroxidase activity of TPO by monitoring the oxidation of guaiacol.
Materials:
-
Purified or microsomal TPO preparation
-
100 mM Potassium Phosphate Buffer, pH 7.0
-
20 mM Guaiacol solution
-
8.8 mM Hydrogen Peroxide (H2O2) solution
-
Spectrophotometer capable of reading at 470 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0) and 20 mM guaiacol.
-
Add the TPO sample to the reaction mixture and pre-incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding 8.8 mM H2O2.
-
Immediately monitor the increase in absorbance at 470 nm for 3-5 minutes.
-
Calculate the TPO activity based on the rate of change in absorbance, using the molar extinction coefficient of tetraguaiacol (26.6 mM⁻¹cm⁻¹).
4.2. In Vitro Iodination of Thyroglobulin
This protocol describes the iodination of thyroglobulin in vitro to study the formation of MIT and DIT.
Materials:
-
Purified thyroglobulin (low iodine content)
-
Purified TPO
-
Potassium Iodide (KI) solution
-
Glucose
-
Glucose Oxidase (as an H2O2 generating system)
-
100 mM Phosphate Buffer, pH 7.4
-
Dialysis tubing
Procedure:
-
Prepare a reaction mixture containing thyroglobulin, KI, glucose, and glucose oxidase in 100 mM phosphate buffer (pH 7.4).
-
Add purified TPO to initiate the iodination reaction.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a TPO inhibitor (e.g., methimazole) or by heat inactivation.
-
Dialyze the reaction mixture extensively against phosphate buffer to remove unreacted iodide.
-
The iodinated thyroglobulin can then be hydrolyzed, and the content of MIT and DIT can be quantified by HPLC.
4.3. Quantification of DIT and Thyroxine by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of iodoamino acids from hydrolyzed thyroglobulin.
Materials:
-
Hydrolyzed thyroglobulin sample
-
Standards for MIT, DIT, T3, and T4
-
Reversed-phase C18 HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a UV detector (280 nm)
Procedure:
-
Hydrolyze the iodinated thyroglobulin sample using pronase or a combination of pronase and leucine aminopeptidase.
-
Centrifuge the hydrolysate to remove any precipitate.
-
Inject the supernatant onto the C18 column.
-
Elute the iodoamino acids using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Identify and quantify DIT and T4 by comparing the retention times and peak areas with those of the known standards.[12][13]
Signaling Pathways and Experimental Workflows
5.1. TSH Receptor Signaling Pathway
The synthesis of thyroid hormones is tightly regulated by the Thyroid Stimulating Hormone (TSH) from the pituitary gland. TSH binds to its G-protein coupled receptor (TSHR) on the basolateral membrane of thyroid follicular cells, activating downstream signaling cascades, primarily the adenylyl cyclase-cAMP pathway, which upregulates the expression and activity of key proteins involved in thyroxine biosynthesis, including TPO and thyroglobulin.[14][15][16]
Caption: TSH Receptor Signaling Pathway in Thyroid Follicular Cells.
5.2. Experimental Workflow for In Vitro Thyroxine Biosynthesis
This workflow outlines the key steps to study the synthesis of thyroxine from its precursors in a controlled laboratory setting.
Caption: Workflow for in vitro thyroxine biosynthesis and analysis.
5.3. Logical Relationship of DIT in Thyroxine Formation
The formation of thyroxine is logically dependent on the prior synthesis of its precursor, this compound.
Caption: Logical sequence of thyroxine formation from tyrosine.
Conclusion
This compound is a cornerstone of thyroid hormone biosynthesis. A thorough understanding of its formation, the kinetics of the enzymes involved, and the methods to study these processes is critical for advancing our knowledge of thyroid physiology and for the development of novel therapeutic strategies for thyroid diseases. This guide provides a foundational resource for professionals in the field, integrating key data and methodologies to facilitate further research and drug development efforts.
References
- 1. Thyroid peroxidase: kinetics, pH optima and substrate dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Human Thyroid Peroxidase ELISA Kit (EHTPO) - Invitrogen [thermofisher.com]
- 4. Iodination and oxidation of thyroglobulin catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of human thyroid peroxidase purified by monoclonal antibody-assisted chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 7. Steady state kinetics and regulation of thyroid peroxidase-catalyzed iodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. An improved assay method for thyroid peroxidase applicable for a few milligrams of abnormal human thyroid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography by photodiode-array ultraviolet-visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thyroid stimulating hormone (TSH) signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Molecular Structure of 3,5-Diiodo-L-tyrosine Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and properties of 3,5-Diiodo-L-tyrosine dihydrate, a key intermediate in the biosynthesis of thyroid hormones. The document details its physicochemical characteristics, spectroscopic profile, and its role in the thyroid hormone synthesis pathway.
Physicochemical Properties
This compound dihydrate is a crystalline solid that is sparingly soluble in water and slightly soluble in aqueous acids and DMSO.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉I₂NO₃ · 2H₂O | |
| Molecular Weight | 469.01 g/mol | |
| Melting Point | 200 °C (decomposes) | |
| Appearance | White to light yellow or light orange powder/crystal | |
| Solubility in 4M NH₄OH in methanol | 50 mg/mL, clear, yellow-green |
Spectroscopic Data
The molecular structure of this compound is well-characterized by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the molecule. A reported ¹H NMR spectrum was acquired on a 600 MHz instrument using 100% DMSO as the solvent.[2]
Infrared (IR) Spectroscopy
The functional groups present in this compound can be identified through their characteristic absorption bands in the infrared spectrum. A common technique for solid samples is the use of a KBr wafer.[2]
Mass Spectrometry
Mass spectrometry confirms the molecular weight of this compound. The experimentally determined molecular weight is approximately 432.98 g/mol for the anhydrous form.[2][3][4][5][6]
Crystal Structure
Role in Thyroid Hormone Biosynthesis
This compound (DIT) is a crucial intermediate in the synthesis of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), within the thyroid gland.[7][8] The process occurs on the thyroglobulin protein scaffold.
The key steps involving DIT are:
-
Iodination of Tyrosine: Tyrosine residues on thyroglobulin are iodinated by the enzyme thyroid peroxidase to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[7]
-
Coupling Reaction: Thyroid peroxidase then catalyzes the coupling of two DIT molecules to form T4, or one MIT and one DIT molecule to form T3.[7]
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and analysis of this compound dihydrate.
Synthesis of this compound
One common method for the synthesis of this compound involves the direct iodination of L-tyrosine. A general procedure is as follows:
-
Dissolve L-tyrosine in a suitable solvent system, such as a mixture of acetic acid and hydrochloric acid.
-
Add a source of iodine, such as iodine monochloride or iodine in the presence of an oxidizing agent like hydrogen peroxide.
-
The reaction mixture is typically stirred at an elevated temperature to facilitate the iodination reaction.
-
After the reaction is complete, the product is precipitated, for example, by adjusting the pH.
-
The crude product is then collected by filtration, washed, and can be further purified by recrystallization.
A specific reported synthesis involves the direct iodination of tyrosine with iodine in the presence of sodium iodide in aqueous ethylamine, or in a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide.[9]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be used for the analysis of this compound. While a specific detailed protocol for the dihydrate is not available, a general approach for related compounds involves:
-
Column: A C18 stationary phase.
-
Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., trifluoroacetic acid in water) and an organic solvent like acetonitrile.
-
Detection: UV detection at a wavelength where the compound absorbs, for instance, around 220-230 nm.
One published method for the analysis of iodotyrosines and iodothyronines utilizes a C18 column with a gradient of 0.1% aqueous trifluoroacetic acid (pH 3) and acetonitrile at a flow rate of 1 mL/min.
Experimental Workflow for Analysis
A typical workflow for the analysis of this compound in a sample would involve sample preparation followed by instrumental analysis.
References
- 1. This compound dihydrate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Diiodo-DL-tyrosine | 66-02-4 [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. cusabio.com [cusabio.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. This compound dihydrate synthesis - chemicalbook [chemicalbook.com]
The Endogenous Presence of 3,5-Diiodo-L-tyrosine in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diiodo-L-tyrosine (DIT) is a critical, endogenously produced, non-proteinogenic amino acid that serves as a direct precursor to the thyroid hormones triiodothyronine (T3) and thyroxine (T4). While its primary role within the thyroid gland is well-established, its presence and potential physiological significance in extrathyroidal tissues are areas of ongoing investigation. This technical guide provides a comprehensive overview of the endogenous presence of DIT in humans, detailing its physiological concentrations, the key signaling pathways in which it is involved, and the experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in endocrinology, metabolism, and related fields.
Quantitative Data on this compound in Human Tissues and Fluids
The concentration of this compound has been measured in various human biological samples. The following tables summarize the reported quantitative data, providing a comparative overview of DIT levels in healthy and pathological states.
Table 1: Concentration of this compound in Human Serum
| Population | Concentration (ng/mL) | Concentration (pmol/L) | Method of Detection | Reference |
| Healthy Young Adult Controls (n=35) | 1.56 | 360.3 | Radioimmunoassay | [1] |
| Untreated Hyperthyroid Patients (n=11) | 1.58 | 364.9 | Radioimmunoassay | [1] |
| Untreated Primary Hypothyroid Patients (n=15) | 0.84 | 194.0 | Radioimmunoassay | [1] |
| Healthy Subjects (n=28) | 0.041 ± 0.005 (mean ± SEM) | 78 ± 9 (mean ± SEM) | LC-MS/MS | [2][3] |
Table 2: Concentration of this compound in Other Human Samples
| Sample Type | Concentration | Method of Detection | Reference |
| Athyrotic Patient Serum (n=4) | 0.45, 0.47, 0.68, 0.80 ng/mL | Radioimmunoassay | [1] |
| Placenta Tissue | 70-130 pg/g | LC-Q-TOF-MS | [4] |
| Urine | Detected | LC-MS/MS | [5] |
Signaling Pathways Involving this compound
The primary and most well-understood signaling pathway involving DIT is the biosynthesis of thyroid hormones within the thyroid gland. DIT is formed through the iodination of monoiodotyrosine (MIT) and is subsequently coupled to form T4 or T3. A secondary pathway involves the deiodination of DIT by iodotyrosine deiodinase to salvage iodide.
Thyroid Hormone Biosynthesis
The synthesis of thyroid hormones is a multi-step process occurring in the thyroid follicular cells and the follicular lumen (colloid).
-
Iodide Trapping: Iodide is actively transported from the bloodstream into the thyroid follicular cells by the sodium-iodide symporter (NIS).
-
Iodide Efflux: Iodide then moves into the follicular lumen.
-
Organification: In the colloid, thyroid peroxidase (TPO) oxidizes iodide and incorporates it into tyrosine residues of the thyroglobulin (Tg) protein, forming monoiodotyrosine (MIT) and this compound (DIT).
-
Coupling: TPO catalyzes the coupling of iodotyrosine molecules. The coupling of two DIT molecules forms thyroxine (T4), while the coupling of one MIT and one DIT molecule forms triiodothyronine (T3).
-
Storage and Secretion: The newly synthesized thyroid hormones remain stored as part of the thyroglobulin molecule in the colloid until the thyroid is stimulated by thyroid-stimulating hormone (TSH). Upon stimulation, thyroglobulin is endocytosed back into the follicular cell, where it is proteolytically cleaved to release T4 and T3 into the bloodstream.
References
- 1. A multiple ligand-binding radioimmunoassay of diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 5. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Radiolabeling with 3,5-[125I]Diiodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of proteins and peptides with Iodine-125 (¹²⁵I) using methods that incorporate 3,5-[¹²⁵I]Diiodo-L-tyrosine or result in its formation on tyrosine residues. The primary methods covered are the Chloramine-T and Iodogen (IODO-GEN®) methods, which are widely used for radioiodination.
3,5-Diiodo-L-tyrosine is an intermediate in the biosynthesis of thyroid hormones and can be used as a substrate for studying thyroid hormone metabolism and transport.[1] Radioiodinated molecules are critical tools in a variety of applications including radioimmunoassays (RIAs), receptor binding assays, and in vivo imaging studies like Single-Photon Emission Computed Tomography (SPECT).[2][3]
Key Radiolabeling Methods
The introduction of ¹²⁵I into a molecule is typically achieved through the oxidation of radioactive iodide (Na¹²⁵I) to a more reactive electrophilic species, which then substitutes onto electron-rich aromatic rings, primarily the phenolic ring of tyrosine residues.[4] Histidine residues can also be labeled, though generally to a lesser extent.[5]
Two of the most common oxidative iodination techniques are the Chloramine-T and Iodogen methods. The choice between them often depends on the sensitivity of the molecule to be labeled to oxidative conditions.[5]
-
Chloramine-T Method: This is a rapid and efficient method that produces high specific activity labeled products.[4][5] However, it is a harsh method and can cause oxidative damage to sensitive proteins or peptides.[4][5]
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) Method: This method is generally considered milder because the oxidizing agent is sparingly soluble and the reaction occurs on a solid phase, minimizing direct exposure of the substrate to the oxidant.[5][6] This often results in less damage to the labeled molecule while still providing high incorporation of radioactivity.[6]
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the Chloramine-T and Iodogen radiolabeling methods. These values can vary significantly depending on the specific molecule, reaction conditions, and purification methods.
Table 1: Comparison of Radiolabeling Methods
| Parameter | Chloramine-T Method | Iodogen Method | References |
| Typical Labeling Efficiency | >90% (for S(-)-BZM) | 7-28% (for platelets), >80% (for S(-)-BZM) | [7][8] |
| Specific Activity | 117 ± 61 MBq/nmol | 0.7 to 1 mol ¹²⁵I/mol protein | [2][9] |
| Reaction Time | 60 seconds | 15 minutes | [7][10] |
| Conditions | Can be harsh, may cause oxidative damage | Milder, solid-phase oxidation | [4][5][6] |
| Primary Labeled Residues | Tyrosine, Histidine | Tyrosine, Histidine | [5] |
Table 2: Experimental Conditions and Outcomes
| Molecule | Method | Key Conditions | Labeling Yield/Purity | Reference |
| Bovine Serum Albumin (BSA) | Chloramine-T | 10 µg Chloramine-T, 20 µg Sodium Metabisulphite, 60s incubation at 2°C | High integrity tracer | [4] |
| S(-)-BZM | Chloramine-T | 0.24 µM S(-)-BZM, 0.24 µM Chloramine-T, pH 3, room temp, <3 min | >90% yield | [8] |
| S(-)-BZM | Iodogen | 0.24 µM S(-)-BZM, pH 3, room temp | >80% yield | [8] |
| Platelet Surface Proteins | Iodogen | 100 µg Iodogen-coated vials, 15 min reaction | 7-28% incorporation | [7] |
| Various Biomolecules | Chloramine-T | Exhaustive oxidation | 56 ± 19% purification yield | [9] |
Experimental Protocols
Safety Precautions: All radioiodination procedures must be performed in a certified fume hood within a laboratory equipped for handling radioactive materials. Appropriate personal protective equipment (PPE), including gloves, lab coat, and radiation monitoring badges, must be worn at all times.
Protocol 1: Chloramine-T Method for Radiolabeling Peptides/Proteins
This protocol is a general guideline adapted from several sources and may require optimization for specific molecules.[4][10]
Materials:
-
Peptide/Protein to be labeled
-
Na¹²⁵I (carrier-free)
-
Chloramine-T solution (e.g., 1 mg/mL in 0.05 M phosphate buffer, pH 7.4, freshly prepared)
-
Sodium metabisulphite solution (e.g., 1 mg/mL in 0.05 M phosphate buffer, pH 7.4, freshly prepared)
-
0.5 M Sodium Phosphate Buffer, pH 7.5
-
Purification column (e.g., PD-10 desalting column)
-
Chromatography buffer (e.g., phosphate-buffered saline with 0.1% BSA)
Procedure:
-
In a reaction vial suitable for radiolabeling, add 50 µL of 0.5 M sodium phosphate buffer (pH 7.5).
-
Carefully add approximately 1 mCi of Na¹²⁵I to the reaction vial.
-
Add the peptide or protein solution (typically 10-50 µg) to the vial.
-
Initiate the reaction by adding 20 µL of the freshly prepared Chloramine-T working solution. Start a timer immediately.
-
Gently mix the contents of the vial.
-
Allow the reaction to proceed for 60 seconds at room temperature.[10]
-
Terminate the reaction by adding 20 µL of sodium metabisulphite solution to quench the oxidation. Mix gently.
-
Let the vial stand for 5 minutes at room temperature.
-
Dilute the reaction mixture with chromatography buffer for purification.
-
Purify the labeled peptide/protein from unreacted Na¹²⁵I and other reactants using a desalting column (e.g., PD-10).
-
Collect fractions and determine the radioactivity in each fraction using a gamma counter.
-
Pool the fractions containing the radiolabeled product.
-
Assess the radiochemical purity by methods such as trichloroacetic acid (TCA) precipitation or radio-HPLC.
Protocol 2: Iodogen Method for Radiolabeling Peptides/Proteins
This protocol is based on the use of Iodogen-coated tubes, which provides a milder reaction environment.[6][7]
Materials:
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Glass reaction vials (e.g., 2 mL)
-
Dichloromethane or chloroform
-
Peptide/Protein to be labeled
-
Na¹²⁵I (carrier-free)
-
0.5 M Sodium Phosphate Buffer, pH 7.5
-
Purification column (e.g., PD-10 desalting column)
-
Chromatography buffer
Procedure:
-
Prepare Iodogen-coated tubes:
-
Dissolve Iodogen in dichloromethane to a concentration of 1 mg/mL.
-
Add 100 µL of this solution to a glass vial (to coat with 100 µg of Iodogen).
-
Evaporate the solvent under a gentle stream of nitrogen to form a uniform layer of Iodogen on the bottom of the vial.
-
Store the coated tubes in a desiccator until use.
-
-
Add 100-200 µL of 0.5 M phosphate buffer (pH 7.5) to the Iodogen-coated tube.
-
Add the peptide or protein solution to the tube.
-
Carefully add approximately 1 mCi of Na¹²⁵I.
-
Gently agitate the reaction mixture.
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
To stop the reaction, carefully transfer the reaction mixture to a new, clean tube, leaving the solid-phase Iodogen behind. No quenching agent is necessary.
-
Proceed with purification of the radiolabeled product as described in steps 10-13 of the Chloramine-T protocol.
Visualizations
Experimental Workflow for Radioiodination
The following diagram illustrates the general workflow for the radioiodination of a peptide or protein using an oxidative method.
Caption: General workflow for oxidative radioiodination of peptides and proteins.
Signaling Pathway: Thyroid Hormone Biosynthesis
Radiolabeled diiodotyrosine is relevant to the study of thyroid hormone synthesis. The diagram below outlines a simplified pathway of thyroid hormone production, where the iodination of tyrosine residues on thyroglobulin is a key step.
Caption: Simplified pathway of thyroid hormone biosynthesis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Radioiodination of proteins with the Iodogen method [inis.iaea.org]
- 3. Iodine-125 radiolabeling of silver nanoparticles for in vivo SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of 125I Labeled Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 7. Labeling of platelet surface proteins with 125I by the iodogen method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inis.iaea.org [inis.iaea.org]
- 9. Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gropep.com [gropep.com]
Application Notes and Protocols for 3,5-Diiodo-L-tyrosine in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodo-L-tyrosine (DIT) is a naturally occurring iodinated derivative of the amino acid L-tyrosine and a key intermediate in the biosynthesis of thyroid hormones.[1][2] Beyond its physiological role, DIT has emerged as a valuable tool in biochemical research, demonstrating inhibitory activity against several key enzymes. This document provides detailed application notes and protocols for utilizing this compound as an inhibitor in enzyme assays for tyrosine hydroxylase, iodotyrosine deiodinase, and Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3B (APOBEC3B). These protocols are intended to guide researchers in academic and industrial settings in the investigation of these enzymes and the development of novel therapeutics.
Enzymes Inhibited by this compound
This compound has been identified as an inhibitor of the following enzymes:
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[3][4]
-
Iodotyrosine Deiodinase (IYD): An enzyme crucial for iodide salvage in the thyroid gland by removing iodine from monoiodotyrosine (MIT) and diiodotyrosine (DIT).[5][6][7]
-
APOBEC3B: A DNA cytosine deaminase that has been implicated in somatic mutagenesis in various cancers.[8][9]
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data for the inhibitory activity of this compound against its target enzymes.
| Target Enzyme | Inhibitor | Parameter | Value | Reference |
| Tyrosine Hydroxylase | This compound | IC50 | 20 µM | [1] |
| APOBEC3B | This compound | IC50 | 1.69 µM | [8][9][10] |
| APOBEC3B | This compound | Kd | 65 nM | [8][9] |
Signaling Pathways
The enzymes inhibited by this compound are involved in critical signaling and metabolic pathways. Understanding these pathways provides context for the functional consequences of enzyme inhibition.
Experimental Protocols
Detailed methodologies for the enzyme inhibition assays are provided below.
Protocol 1: Tyrosine Hydroxylase Inhibition Assay (Colorimetric Plate Reader Assay)
This protocol is adapted from a real-time colorimetric assay for TH activity.[11]
Materials:
-
Purified or recombinant Tyrosine Hydroxylase
-
L-Tyrosine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Sodium periodate (NaIO4)
-
This compound (inhibitor)
-
Assay Buffer: 50 mM HEPES, pH 7.0, 100 mM KCl, 10% glycerol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-Tyrosine in the Assay Buffer.
-
Prepare a fresh stock solution of BH4 in water immediately before use.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in Assay Buffer.
-
Prepare a stock solution of sodium periodate in water.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Tyrosine Hydroxylase enzyme
-
Varying concentrations of this compound or vehicle control (for no inhibition).
-
-
Include a blank control with no enzyme.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
To initiate the reaction, add a mixture of L-Tyrosine, BH4, and sodium periodate to each well.
-
Final concentrations in the reaction should be optimized, but typical starting points are: 100 µM L-Tyrosine, 0.5 mM BH4, and an empirically determined concentration of sodium periodate sufficient to oxidize the L-DOPA produced.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 475 nm over time (e.g., every minute for 30 minutes). The product, dopachrome, has a characteristic absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Iodotyrosine Deiodinase Inhibition Assay (Colorimetric - Sandell-Kolthoff Reaction)
This protocol is based on a non-radioactive method for measuring iodide release.[12][13]
Materials:
-
Recombinant human Iodotyrosine Deiodinase (IYD)
-
Monoiodotyrosine (MIT) or Diiodotyrosine (DIT) as substrate
-
NADPH (cofactor)
-
This compound (inhibitor)
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0, containing 1 mM EDTA
-
Sandell-Kolthoff reaction reagents (Arsenious acid and Ceric ammonium sulfate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the substrate (MIT or DIT) and inhibitor (this compound) in the appropriate solvent and dilute to working concentrations in Assay Buffer.
-
Prepare a stock solution of NADPH in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant IYD enzyme
-
Varying concentrations of this compound or vehicle control.
-
NADPH.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Start the reaction by adding the substrate (MIT or DIT) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Iodide Measurement (Sandell-Kolthoff Reaction):
-
Terminate the enzymatic reaction by adding a stop solution (e.g., perchloric acid).
-
Transfer an aliquot of the reaction mixture to a new plate.
-
Add arsenious acid to each well and incubate.
-
Add ceric ammonium sulfate to initiate the colorimetric reaction. The rate of disappearance of the yellow color of the Ce(IV) ions is proportional to the amount of iodide present.
-
Measure the absorbance at 420 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of potassium iodide.
-
Calculate the amount of iodide released in each reaction.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value as described in Protocol 1.
-
Protocol 3: APOBEC3B Inhibition Assay (Fluorescence-based DNA Cytosine Deamination Assay)
This protocol is based on a fluorescence-based method to detect the deaminase activity of APOBEC3B.[10][14]
Materials:
-
Recombinant human APOBEC3B
-
Fluorescently labeled single-stranded DNA (ssDNA) substrate containing a single cytosine within the preferred APOBEC3B recognition motif (e.g., 5'-TCA-3'). The ssDNA is typically labeled with a fluorophore and a quencher.
-
Uracil DNA Glycosylase (UDG)
-
Apurinic/apyrimidinic (AP) endonuclease 1 (APE1)
-
This compound (inhibitor)
-
Assay Buffer: e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the ssDNA substrate and this compound in appropriate buffers. Create serial dilutions of the inhibitor.
-
-
Assay Setup:
-
In a black 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant APOBEC3B enzyme
-
Varying concentrations of this compound or vehicle control.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Start the deamination reaction by adding the fluorescently labeled ssDNA substrate to each well.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Development of Fluorescent Signal:
-
Add UDG to the reaction mixture to excise the uracil base formed by deamination, creating an AP site.
-
Add APE1 to cleave the DNA backbone at the AP site, separating the fluorophore and quencher and resulting in an increase in fluorescence.
-
Incubate to allow for complete cleavage.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a no-enzyme control).
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value as described in Protocol 1.
-
Conclusion
This compound is a versatile inhibitor for studying the function of tyrosine hydroxylase, iodotyrosine deiodinase, and APOBEC3B. The protocols and data presented in these application notes provide a comprehensive resource for researchers to utilize DIT in their enzyme inhibition assays. These studies can contribute to a deeper understanding of the physiological and pathological roles of these enzymes and may aid in the discovery of new therapeutic agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]
- 6. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of natural product 3, 5-diiodotyrosine as APOBEC3B inhibitor to prevent somatic mutation accumulation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of natural product 3, 5-diiodotyrosine as APOBEC3B inhibitor to prevent somatic mutation accumulation and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of 3,5-Diiodo-L-tyrosine in Biological Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantification of 3,5-Diiodo-L-tyrosine (DIT) in biological matrices, such as human serum and plasma, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is a key intermediate in the biosynthesis of thyroid hormones. Accurate measurement of its levels is crucial for research in endocrinology, metabolic disorders, and drug development. The protocol provides a comprehensive guide covering sample preparation, chromatographic separation, and mass spectrometric detection. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.
Principle and Methodology
This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the selective and sensitive quantification of this compound. Biological samples are first prepared using protein precipitation followed by solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte.[1][2][3] A stable isotope-labeled internal standard (SIL-IS), this compound-d3, is spiked into the sample prior to preparation to correct for matrix effects and variations during the analytical process.
The prepared sample is then injected into an HPLC system equipped with a C18 reversed-phase column for chromatographic separation.[2] The column effluent is introduced into a triple quadrupole mass spectrometer using an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[4][5]
Experimental Protocols
Apparatus and Materials
-
Apparatus:
-
HPLC system (e.g., Agilent 1200 series, Shimadzu Nexera, or equivalent)
-
Triple quadrupole mass spectrometer (e.g., Sciex API series, Thermo TSQ series, Waters Xevo series, or equivalent)
-
Nitrogen generator
-
Solid Phase Extraction (SPE) manifold
-
Centrifuge
-
Sample evaporator (e.g., nitrogen blow-down or centrifugal)
-
Analytical balance
-
Vortex mixer
-
-
Reagents and Consumables:
-
This compound (DIT) reference standard (MW: 432.98 g/mol )[6][7][8][9]
-
This compound-d3 (DIT-d3) internal standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (≥18 MΩ·cm)
-
C18 SPE cartridges
-
Human serum/plasma (drug-free for calibration standards and quality controls)
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve DIT and DIT-d3 in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the DIT primary stock with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard (IS) Working Solution (10 ng/mL): Dilute the DIT-d3 primary stock with methanol to prepare a 10 ng/mL IS working solution.
Sample Preparation Protocol
-
Sample Spiking: Pipette 200 µL of the sample (blank matrix, calibration standard, QC, or unknown) into a microcentrifuge tube. Add 20 µL of the IS working solution (10 ng/mL) and vortex briefly.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.[1][3]
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.
-
Carefully transfer the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the mobile phase A (0.1% formic acid in water) and vortex.[1]
-
Final Centrifugation: Centrifuge the reconstituted sample at 12,000 rpm for 5 minutes. Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of DIT.
Table 1: HPLC Operational Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Table 2: MS/MS MRM Parameters (Example)
Note: The following transitions are proposed based on typical fragmentation patterns. These must be empirically optimized for the specific instrument used.
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| This compound (DIT) | 434.0 | 388.0 | 150 | 25 | Quantifier |
| 434.0 | 161.0 | 150 | 40 | Qualifier | |
| DIT-d3 (Internal Standard) | 437.0 | 391.0 | 150 | 25 | Quantifier |
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Curtain Gas (CUR): 30 psi
-
Collision Gas (CAD): Medium
Data Presentation and Method Performance
Data analysis is performed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the DIT to the DIT-d3 internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used.
Table 3: Typical Method Performance Characteristics
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Matrix Effect | Corrected by Internal Standard |
| Recovery | > 80% |
Visualizations
Experimental Workflow Diagram
Caption: HPLC-MS/MS workflow for DIT quantification.
Principle of Internal Standard Quantificationdot
References
- 1. frontiersin.org [frontiersin.org]
- 2. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 4. forensicrti.org [forensicrti.org]
- 5. Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound dihydrate (DIT) | SIELC Technologies [sielc.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Diiodo-L-tyrosine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodo-L-tyrosine (DIT) is an iodinated derivative of the amino acid L-tyrosine. It is a naturally occurring molecule that serves as a key intermediate in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2] Beyond its established role in endocrinology, recent research has unveiled its potential in cancer chemoprevention and as a specific enzyme inhibitor, making it a compound of significant interest for cell culture-based research and drug development.
The primary experimental application of DIT in cell culture revolves around its activity as a potent inhibitor of the Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3B (APOBEC3B).[3] APOBEC3B is a cytidine deaminase that has been implicated in the accumulation of somatic mutations in a variety of cancers, contributing to tumor evolution and therapy resistance.[3] By inhibiting this enzyme, DIT presents a novel mechanism for preventing cancer progression. Additionally, DIT is known to inhibit tyrosine hydroxylase, a key enzyme in the synthesis of catecholamines.[4]
These application notes provide a summary of DIT's mechanism of action, quantitative data from key studies, and detailed protocols for its use in a cell culture setting.
Mechanism of Action
In a cell culture context, the primary investigated mechanisms of action for this compound are:
-
Inhibition of APOBEC3B: DIT has been identified as a strong, direct inhibitor of the DNA mutator enzyme APOBEC3B. It binds effectively to the enzyme, blocking its cytidine deaminase activity.[3] This inhibitory action reduces the rate of C-to-T transition mutations in the genome, thereby preventing the accumulation of somatic mutations that can drive cancer progression.[3] Studies have shown that DIT can significantly reduce mutation clusters in cancer models.[3]
-
Inhibition of Tyrosine Hydroxylase: DIT acts as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of dopamine, norepinephrine, and epinephrine.[4] This activity is relevant in neurological or endocrine cell culture models where catecholamine synthesis is a key focus.
Data Presentation: Quantitative Analysis
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound from published studies.
| Target Enzyme | Parameter | Value | Cell/System | Reference |
| APOBEC3B | IC₅₀ | 1.69 µM | In Vitro Deaminase Assay | [3] |
| APOBEC3B | KD | 65 ± 40 nM | Microscale Thermophoresis (MST) | [3] |
| Tyrosine Hydroxylase | IC₅₀ | 20 µM | Purified Beef Adrenal Enzyme | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of DIT for addition to cell culture media. This protocol addresses the low aqueous solubility of DIT at neutral pH.[4]
Materials:
-
This compound (e.g., Sigma-Aldrich, Cayman Chemical)[4]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes (1.5 mL or 15 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add cell culture grade DMSO to dissolve the powder. Based on solubility data, a concentration of 10 mg/mL is achievable.[4] For a 10 mM stock solution (MW: 433.0 g/mol ), dissolve 4.33 mg of DIT in 1 mL of DMSO.
-
Vortex gently until the DIT is completely dissolved. The solution may appear clear to slightly yellow.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, labeled conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[5] A stock solution stored at -20°C should be used within one month, or within six months if stored at -80°C.[6]
Note: When adding the DIT stock solution to cell culture media, ensure the final concentration of DMSO does not exceed a level toxic to the specific cell line being used (typically ≤ 0.5%). Prepare a vehicle control (media with the same final concentration of DMSO) for all experiments.
Protocol 2: Cell Viability and Cytotoxicity Assay
Objective: To determine the effect of DIT on the viability and proliferation of a chosen cell line. Research suggests DIT has no obvious toxic effects on non-tumoral cell lines.[3]
Materials:
-
Cell line of interest (e.g., cancer cell line like KYSE30, non-tumoral line like HEK293T)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue™, CellTiter-Glo®)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the DIT stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a no-treatment control.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DIT or controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the viability reagent (e.g., 10 µL of MTT solution) to each well according to the manufacturer's instructions.
-
Incubate for the time specified by the reagent manufacturer (e.g., 2-4 hours for MTT).
-
If using MTT, add solubilization solution (e.g., acidic isopropanol) and read the absorbance at the appropriate wavelength (e.g., 570 nm). For other reagents, follow the manufacturer's protocol.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ for cytotoxicity, if any.
Protocol 3: In Vitro APOBEC3B Deaminase Activity Assay (Conceptual Workflow)
Objective: To measure the direct inhibitory effect of DIT on the enzymatic activity of APOBEC3B. This protocol is based on the principles described in the literature.[3]
Materials:
-
Recombinant human APOBEC3B protein
-
Single-stranded DNA (ssDNA) oligonucleotide substrate containing a preferred APOBEC3B target motif (e.g., 5'-TTCATTTCA-3') and a fluorescent reporter.
-
Assay buffer (e.g., Tris-HCl, DTT, NaCl)
-
This compound
-
Uracil DNA Glycosylase (UDG)
-
NaOH
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, the ssDNA substrate, and varying concentrations of DIT.
-
Enzyme Addition: Initiate the reaction by adding recombinant APOBEC3B to each well.
-
Incubation: Incubate the plate at 37°C to allow the deamination reaction (Cytosine to Uracil) to occur.
-
Uracil Excision: Stop the reaction and treat with UDG to excise the uracil bases formed by APOBEC3B.
-
Strand Cleavage: Add NaOH to induce cleavage of the ssDNA at the abasic sites created by UDG. This separates the fluorescent reporter from a quencher, resulting in a signal.
-
Detection: Measure the fluorescence intensity using a plate reader.
-
Analysis: The fluorescence signal is proportional to APOBEC3B activity. Plot the activity against the concentration of DIT to determine the IC₅₀ value.
Visualizations
Caption: Workflow for preparing and applying DIT in cell culture experiments.
Caption: DIT inhibits the APOBEC3B enzyme, preventing DNA deamination.
Caption: Logic diagram for selecting an experimental approach with DIT.
References
- 1. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-5-Diiodo-L-tyrosine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Identification of natural product 3, 5-diiodotyrosine as APOBEC3B inhibitor to prevent somatic mutation accumulation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. goldbio.com [goldbio.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 3,5-Diiodo-L-tyrosine as a Substrate for Halogenated Tyrosine Aminotransferase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the enzymatic activity of halogenated tyrosine aminotransferase with 3,5-Diiodo-L-tyrosine as a substrate. The information is based on the purification and characterization of this enzyme from rat kidney mitochondria. The protocols and data presented are intended to serve as a foundational resource for researchers investigating thyroid hormone metabolism, developing assays for related enzymatic activities, and for professionals in drug development targeting pathways involving halogenated amino acids.
Introduction
Halogenated tyrosine aminotransferase, also referred to as thyroid hormone transaminase, is a key enzyme involved in the metabolism of halogenated tyrosines and thyroid hormones. This enzyme catalyzes the transfer of an amino group from an amino acid to an α-keto acid, a critical step in the catabolism of these compounds. This compound (DIT), an intermediate in the biosynthesis of thyroid hormones, serves as a substrate for this enzyme. Understanding the kinetics and substrate specificity of this aminotransferase is crucial for elucidating the metabolic pathways of thyroid hormones and for the development of therapeutic agents targeting thyroid-related disorders.
The data and protocols detailed below are derived from the foundational study by Nakano (1967) on the purification and properties of this enzyme from rat kidney mitochondria.
Data Presentation
The kinetic parameters of the purified halogenated tyrosine aminotransferase were determined for various amino donors and acceptors. The following tables summarize the quantitative data for substrate specificity.
Table 1: Substrate Specificity for Amino Donors
| Amino Donor | Relative Activity (%) |
| This compound | 100 |
| L-Tyrosine | 9 |
| 3-Iodo-L-tyrosine | 32 |
| 3,5-Dibromo-L-tyrosine | 91 |
| 3,5-Dichloro-L-tyrosine | 50 |
| L-Phenylalanine | 10 |
| L-Tryptophan | 11 |
| L-Alanine | 10 |
| L-Leucine | 8 |
| L-Aspartic Acid | 7 |
| L-Glutamic Acid | 5 |
Activity is expressed relative to this compound (100%). The amino acceptor was α-ketoglutarate.
Table 2: Substrate Specificity for Amino Acceptors
| Amino Acceptor | Relative Activity (%) |
| α-Ketoglutarate | 100 |
| Oxaloacetate | 60 |
| Pyruvate | 25 |
Activity is expressed relative to α-ketoglutarate (100%). The amino donor was this compound.
Table 3: Michaelis-Menten Constants (Km) for Substrates
| Substrate | Km (M) |
| This compound | 1.4 x 10⁻³ |
| α-Ketoglutarate | 1.0 x 10⁻³ |
| Pyridoxal Phosphate | 1.1 x 10⁻⁶ |
Signaling and Reaction Pathways
The following diagram illustrates the transamination reaction catalyzed by halogenated tyrosine aminotransferase with this compound and α-ketoglutarate as substrates.
Caption: Enzymatic conversion of this compound.
Experimental Protocols
The following protocols are based on the methods described for the purification and assay of halogenated tyrosine aminotransferase from rat kidney mitochondria.
Protocol 1: Enzyme Purification from Rat Kidney Mitochondria
This protocol outlines the key steps for the isolation and purification of the enzyme.
Caption: Workflow for enzyme purification.
Methodology:
-
Homogenization: Fresh rat kidneys are homogenized in a sucrose solution.
-
Mitochondrial Isolation: The homogenate is subjected to differential centrifugation to isolate the mitochondrial fraction.
-
Enzyme Extraction: The isolated mitochondria are suspended in a phosphate buffer and subjected to sonication to release the enzyme.
-
Purification Steps: The crude extract is purified through a series of steps including ammonium sulfate fractionation, dialysis, and column chromatography on DEAE-cellulose and hydroxyapatite.
Protocol 2: Halogenated Tyrosine Aminotransferase Activity Assay
This protocol describes the method for determining the enzymatic activity using a spectrophotometric assay.
Caption: Experimental workflow for the enzyme assay.
Reagents:
-
Reaction Buffer: 0.1 M potassium phosphate buffer, pH 7.5.
-
Substrates:
-
10 mM this compound
-
10 mM α-ketoglutarate
-
-
Cofactor: 0.1 mM Pyridoxal phosphate
-
Enzyme: Purified halogenated tyrosine aminotransferase
-
Stopping Reagent: 1 N HCl
-
Extraction Solvent: Toluene
-
Borate Solution: 3 M potassium borate buffer, pH 8.5
-
Arsenate-Citrate Solution: 0.1 M sodium arsenate in 0.1 M sodium citrate buffer, pH 6.0
Procedure:
-
Reaction Mixture Preparation: In a test tube, combine 0.5 ml of 0.1 M potassium phosphate buffer (pH 7.5), 0.1 ml of 10 mM this compound, 0.1 ml of 10 mM α-ketoglutarate, and 0.1 ml of 0.1 mM pyridoxal phosphate.
-
Enzyme Addition: Add 0.1 ml of the purified enzyme solution to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding 0.1 ml of 1 N HCl.
-
Product Extraction: Add 2 ml of toluene to the tube, vortex thoroughly, and centrifuge to separate the phases. The product, 3,5-diiodo-4-hydroxyphenylpyruvate, is extracted into the toluene phase.
-
Enol-Borate Complex Formation: Transfer 1 ml of the toluene layer to a new tube containing 1 ml of 3 M potassium borate buffer (pH 8.5). Vortex to form the enol-borate complex of the keto acid.
-
Spectrophotometric Measurement: After phase separation, measure the absorbance of the aqueous borate layer at 330 nm against a blank.
-
Calculation: The amount of product formed is calculated from the molar extinction coefficient of the enol-borate complex of 3,5-diiodo-4-hydroxyphenylpyruvate.
Applications in Research and Drug Development
-
Metabolic Studies: These protocols can be used to study the role of halogenated tyrosine aminotransferase in the overall metabolism of thyroid hormones and their precursors.
-
Enzyme Characterization: The assay can be adapted to characterize the enzyme from different species or tissues and to study the effects of mutations on its catalytic activity.
-
Inhibitor Screening: This assay is suitable for high-throughput screening of potential inhibitors of halogenated tyrosine aminotransferase, which could be valuable for the development of new drugs for thyroid disorders.
-
Diagnostic Development: Understanding the activity of this enzyme could lead to the development of diagnostic markers for diseases related to abnormal thyroid hormone metabolism.
Application of 3,5-Diiodo-L-thyronine (T2) in Metabolic Rate Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the topic of interest is the application of 3,5-Diiodo-L-tyrosine (DIT) in metabolic rate studies, it is crucial to clarify that the primary body of scientific research focuses on a closely related molecule: 3,5-diiodo-L-thyronine (T2) . DIT is an essential precursor in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] In contrast, T2 is a metabolite of these thyroid hormones and has been identified as a biologically active compound that directly influences metabolic rate.[2][3] Over three decades of research have demonstrated that exogenously administered T2 can significantly increase resting metabolic rate (RMR), exert beneficial hypolipidemic effects, and prevent diet-induced obesity in animal models.[2][3] This document will, therefore, focus on the application of T2 in metabolic rate studies, providing detailed application notes, experimental protocols, and data presentation based on the available scientific literature.
Application Notes
3,5-diiodo-L-thyronine (T2) has emerged as a significant area of interest in metabolic research due to its ability to stimulate energy expenditure, seemingly with a wider therapeutic window than T3.[4] Its primary mechanism of action appears to be targeted at the mitochondria, the powerhouse of the cell, leading to increased fatty acid oxidation and mitochondrial uncoupling.[5][6] This action is, at least in part, independent of the classical thyroid hormone receptors (THRs), which mediate many of the effects of T3 and T4.[2]
Key Applications in Metabolic Research:
-
Studying Mitochondrial Bioenergetics: T2 serves as a valuable tool to investigate the mechanisms of mitochondrial respiration and uncoupling. Its rapid action allows for the study of acute effects on the electron transport chain and proton leak.[7][8]
-
Obesity and Metabolic Syndrome Research: Given its ability to increase metabolic rate and reduce adiposity and lipid levels, T2 is extensively used in rodent models of diet-induced obesity to explore potential therapeutic strategies.[3][9]
-
Drug Discovery and Development: T2 and its analogs are being investigated as potential therapeutic agents for metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and hyperlipidemia.[4] Understanding its specific metabolic effects is crucial for the development of safe and effective thyromimetics.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of 3,5-diiodo-L-thyronine (T2) on metabolic parameters.
Table 1: Effects of T2 on Resting Metabolic Rate (RMR) and Body Weight
| Species | Model | T2 Dosage | Duration | Change in RMR | Change in Body Weight | Reference |
| Rat | Hypothyroid | 25 µ g/100 g BW (single injection) | 6 hours | Increased (more rapid than T3) | Not reported | [2] |
| Rat | High-Fat Diet | 25 µ g/100 g BW/day | 4 weeks | Not specified | -13% vs HFD control | [10] |
| Rat | Wistar | 50 µ g/100 g BW/day | 90 days | Increased oxygen consumption | Significantly reduced | [11][12] |
| Mouse | Diet-induced obese | 2.5 µg/g BW/day | 14 days | Increased energy expenditure | Reduced fat depots | [13] |
| Human | Euthyroid | ~5 µg/kg BW/day | 28 days | ~15% increase | ~4 kg decrease | [2] |
Table 2: Effects of T2 on Mitochondrial Respiration in Rat Liver
| Parameter | Control | T2 Treated (150 µ g/100 g BW, 1 hr) | % Change | Reference |
| State 4 Respiration (natoms O/min/mg protein) | ~20 | ~26 | ~+30% | [7][14][15] |
| State 3 Respiration (natoms O/min/mg protein) | ~80 | ~104 | ~+30% | [7][14][15] |
Table 3: Effects of T2 on Mitochondrial Fatty Acid Oxidation in Rat Skeletal Muscle
| Substrate | % Increase in Mitochondrial Oxidation (vs. Hypothyroid Control) | Reference |
| Palmitoyl-CoA | +104% | [14][16][17] |
| Palmitoylcarnitine | +80% | [14][16][17] |
| Succinate | +30% | [14][16][17] |
Experimental Protocols
Protocol 1: In Vivo Administration of T2 and Measurement of Resting Metabolic Rate in Rodents
1. Preparation and Administration of 3,5-diiodo-L-thyronine (T2):
-
Materials: 3,5-diiodo-L-thyronine (T2) powder, 0.01 M NaOH, sterile saline (0.9% NaCl).
-
Procedure:
-
Dissolve T2 powder in a small volume of 0.01 M NaOH.
-
Dilute the solution with sterile saline to the desired final concentration.
-
Administer the T2 solution to rodents via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Dosages typically range from 25-75 µ g/100 g body weight for rats.[3][11]
-
2. Measurement of Resting Metabolic Rate (RMR) using Indirect Calorimetry:
-
Apparatus: An open-circuit indirect calorimetry system with metabolic chambers for rodents.
-
Procedure:
-
Acclimatize the animals to the metabolic chambers for at least 24 hours before the measurement period.[5]
-
Individually place each animal in a sealed metabolic chamber with a constant airflow (e.g., 700 ml/min for rats).[12]
-
Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) over a 21-24 hour period.[5][12]
-
Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and energy expenditure using appropriate formulas.
-
Protocol 2: Isolation of Mitochondria and Measurement of Oxygen Consumption
1. Isolation of Mitochondria from Rat Liver or Skeletal Muscle:
-
Materials: Isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 20 mM Tris-HCl, 1 mM EDTA, 5 mM EGTA, pH 7.4, supplemented with 0.5% w/v BSA), Dounce homogenizer, centrifuge.[18]
-
Procedure:
-
Euthanize the rat and quickly excise the liver or skeletal muscle.
-
Place the tissue in ice-cold isolation buffer.
-
Mince the tissue and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 min at 4°C) to pellet nuclei and cell debris.[18]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 min at 4°C) to pellet the mitochondria.[18]
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a minimal volume.
-
2. Measurement of Mitochondrial Oxygen Consumption:
-
Apparatus: A Clark-type oxygen electrode or a high-resolution respirometer.
-
Procedure:
-
Add a known amount of isolated mitochondria (e.g., 0.5 mg protein) to the respiration buffer in the electrode chamber.[6]
-
Add respiratory substrates such as glutamate/malate (for Complex I) or succinate (for Complex II).[6]
-
Measure the basal respiration rate (State 2).
-
Add ADP to initiate ATP synthesis and measure the active respiration rate (State 3).
-
Add oligomycin to inhibit ATP synthase and measure the non-phosphorylating respiration rate (State 4), which is indicative of proton leak.
-
The Respiratory Control Ratio (RCR = State 3/State 4) can be calculated as an indicator of mitochondrial coupling and integrity.
-
Signaling Pathways and Mechanisms of Action
The metabolic effects of T2 are primarily mediated through its direct action on mitochondria, leading to an increase in energy expenditure. The following diagrams illustrate the key signaling pathways involved.
References
- 1. agilent.com [agilent.com]
- 2. Isolating mitochondria from liver tissue [ruf.rice.edu]
- 3. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 3,5-Diiodo-L-Thyronine (T2) Administration Affects Visceral Adipose Tissue Inflammatory State in Rats Receiving Long-Lasting High-Fat Diet [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. karger.com [karger.com]
- 7. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unina.it [iris.unina.it]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of functional mitochondria from rat kidney and skeletal muscle without manual homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. A protocol for the parallel isolation of intact mitochondria from rat liver, kidney, heart, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3,5-Diiodo-L-Thyronine Activates Brown Adipose Tissue Thermogenesis in Hypothyroid Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitochondrial Fatty Acid Oxidation Using 3,5-Diiodo-L-tyrosine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,5-Diiodo-L-tyrosine (DIT), a derivative of thyroid hormone, has emerged as a significant modulator of mitochondrial function, particularly in the realm of fatty acid oxidation. Unlike thyroid hormones T3 and T4, DIT exerts rapid, non-genomic effects primarily at the mitochondrial level. These application notes provide a comprehensive overview of the use of DIT as a tool to study and stimulate mitochondrial fatty acid oxidation, detailing its mechanism of action and providing protocols for its application in research settings.
Mechanism of Action:
This compound enhances mitochondrial fatty acid oxidation through a multi-faceted mechanism. A primary mode of action is the stimulation of fatty acid import into the mitochondrial matrix. This is achieved by increasing the activity of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in this process.[1][2][3] DIT also activates the AMP-activated protein kinase (AMPK)-acetyl-CoA carboxylase (ACC)-malonyl-CoA signaling pathway.[4][5] Activation of AMPK leads to the phosphorylation and inhibition of ACC, which in turn reduces the levels of malonyl-CoA, a potent inhibitor of CPT1. This disinhibition of CPT1 further promotes the transport of fatty acids into the mitochondria for subsequent β-oxidation.[4][5]
Furthermore, studies have shown that DIT administration leads to an increase in the activity of mitochondrial respiratory chain complexes, particularly Complex II.[2][3][6] This enhancement of the electron transport chain capacity allows for the efficient oxidation of the reducing equivalents (FADH2 and NADH) generated during β-oxidation. DIT has also been observed to induce mitochondrial thermogenesis by promoting proton leak, a process that dissipates the proton-motive force without ATP synthesis.[4] This uncoupling effect can contribute to a higher rate of substrate oxidation.
Data Presentation
The following tables summarize the quantitative effects of this compound on mitochondrial fatty acid oxidation and related parameters as reported in key studies.
Table 1: Effect of this compound on Mitochondrial Respiration in Rat Skeletal Muscle
| Substrate | Parameter | Effect of DIT Administration | Reference |
| Palmitoyl-CoA | Mitochondrial Oxidation | +104% | [4] |
| Palmitoylcarnitine | Mitochondrial Oxidation | +80% | [4] |
| Succinate | Mitochondrial Oxidation | +30% | [4] |
| Pyruvate | Mitochondrial Oxidation | No effect | [4] |
Table 2: Effect of this compound on Bioenergetic Parameters in Rat Liver Mitochondria
| Parameter | Substrate | Effect of DIT Administration | Reference |
| State 3 Respiration | Succinate | Noticeably Increased | [2][6] |
| State 4 Respiration | Succinate | Noticeably Increased | [2][6] |
| Respiratory Control Index | Succinate | No Significant Change | [2][6] |
| ADP/O Ratio | Succinate | No Significant Change | [2][6] |
| Fatty Acid Oxidation ([14C]palmitate to CO2 and ketone bodies) | Palmitate | Higher in DIT-treated rats | [2][6] |
| CPT1 Activity | - | Increased | [1][2] |
| Complex II Activity | - | Increased | [2][6] |
| Complex V Activity (ATP synthesis and hydrolysis) | - | Enhanced | [2][6] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Respiration in Isolated Mitochondria
This protocol describes the measurement of oxygen consumption in mitochondria isolated from tissues (e.g., liver, skeletal muscle) of control and DIT-treated animals.
Materials:
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Respiration Buffer (e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl2, 5 mM KH2PO4, 1 mM EGTA, pH 7.4)
-
Substrates: Palmitoyl-CoA, L-carnitine, Palmitoylcarnitine, Succinate, ADP
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Mitochondrial Isolation:
-
Euthanize the animal and rapidly excise the tissue of interest.
-
Mince the tissue on ice and homogenize in ice-cold isolation buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 min at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Respirometry:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add 2 mL of air-saturated respiration buffer to the respirometer chamber and equilibrate to the desired temperature (e.g., 37°C).
-
Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to the chamber.
-
To measure fatty acid oxidation, add Palmitoyl-CoA (e.g., 40 µM) and L-carnitine (e.g., 5 mM) or Palmitoylcarnitine (e.g., 20 µM).
-
Record the basal respiration rate (State 2).
-
Initiate State 3 respiration by adding a saturating concentration of ADP (e.g., 1-2 mM).
-
After oxygen consumption ceases, add a subsequent aliquot of ADP to ensure the integrity of the mitochondria.
-
To measure succinate-supported respiration, add succinate (e.g., 10 mM) in the presence of rotenone (e.g., 0.5 µM) to inhibit Complex I.
-
Analyze the oxygen consumption rates to determine State 2, State 3, and the respiratory control ratio (RCR = State 3/State 2).
-
Protocol 2: CPT1 Activity Assay in Permeabilized Cells
This protocol measures the activity of CPT1 in situ in digitonin-permeabilized cells.
Materials:
-
Hepatocytes or other cell types of interest
-
Digitonin
-
Assay Buffer (e.g., 100 mM MOPS, 1 mM EGTA, 4 mM KCN, pH 7.4)
-
[14C]L-carnitine
-
Palmitoyl-CoA
-
Scintillation fluid and counter
Procedure:
-
Cell Permeabilization:
-
Isolate or culture the cells of interest.
-
Wash the cells with an appropriate buffer (e.g., PBS).
-
Resuspend the cells in assay buffer containing a low concentration of digitonin (e.g., 25 µg/mL) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Incubate for a short period (e.g., 1-5 min) on ice.
-
Wash the permeabilized cells to remove the digitonin.
-
-
CPT1 Activity Measurement:
-
Incubate the permeabilized cells in the assay buffer containing [14C]L-carnitine and Palmitoyl-CoA at 37°C.
-
The reaction is the formation of [14C]palmitoylcarnitine.
-
Stop the reaction at various time points by adding an acidic solution (e.g., perchloric acid).
-
Separate the [14C]palmitoylcarnitine from the unreacted [14C]L-carnitine using a suitable method (e.g., phase separation with butanol).
-
Quantify the amount of [14C]palmitoylcarnitine formed using a scintillation counter.
-
Calculate the CPT1 activity as nmol of palmitoylcarnitine formed per minute per mg of protein.
-
Visualizations
References
- 1. 3,5-diiodo-l-thyronine, by modulating mitochondrial functions, reverses hepatic fat accumulation in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-Diiodo-L-Thyronine Administration To Hypothyroid Rats Rapidly Enhances Fatty Acid Oxidation Rate and Bioenergetic Parameters in Liver Cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Diiodo-L-Thyronine Administration To Hypothyroid Rats Rapidly Enhances Fatty Acid Oxidation Rate and Bioenergetic Parameters in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solvent-Free Synthesis of 3,5-Diiodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the environmentally friendly, solvent-free synthesis of 3,5-Diiodo-L-tyrosine. This essential compound is a key intermediate in the synthesis of thyroid hormones and finds applications in various areas of drug development and biomedical research. The described methods offer significant advantages over traditional solvent-based syntheses, including reduced environmental impact, shorter reaction times, and high product yields.
Introduction
The iodination of L-tyrosine is a critical step in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). In pharmaceutical and research settings, the synthesis of this compound has traditionally involved the use of organic solvents, which can pose environmental and safety hazards. The development of solvent-free synthetic methods aligns with the principles of green chemistry, aiming to reduce waste and energy consumption. This document details two effective solvent-free approaches for the synthesis of this compound: solid-state grinding with N-Iodosuccinimide (NIS) and reaction with 2,4,6,8-Tetraiodoglycoluril.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solvent-free iodination methods of L-tyrosine.
| Parameter | Solid-State Grinding with N-Iodosuccinimide (NIS) | Solvent-Free Reaction with 2,4,6,8-Tetraiodoglycoluril |
| Iodinating Agent | N-Iodosuccinimide (NIS) | 2,4,6,8-Tetraiodoglycoluril |
| Reaction Time | 5–8 minutes[1] | Not specified in abstracts |
| Reaction Temperature | Room Temperature[1] | Room Temperature |
| Yield | 94–99% (for analogous phenols)[1] | High (not quantified in abstracts) |
| Purity | 95–99.9% (GC purity for analogous compounds)[1] | High (not quantified in abstracts) |
| Key Advantages | Rapid, high yield, simple work-up[1] | Facile synthesis |
Experimental Workflow
The general workflow for the solvent-free synthesis of this compound is depicted below.
Caption: A schematic of the solvent-free synthesis of this compound.
Experimental Protocols
Protocol 1: Solid-State Iodination using N-Iodosuccinimide (NIS) by Grinding
This protocol is adapted from the general procedure for the iodination of phenols by grinding with NIS.[1]
Materials:
-
L-Tyrosine
-
N-Iodosuccinimide (NIS)
-
Mortar and Pestle
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Distilled water
-
Filter paper and funnel
-
Drying oven or desiccator
Procedure:
-
In a clean and dry mortar, add L-Tyrosine and N-Iodosuccinimide (NIS) in a 1:2.2 molar ratio.
-
Grind the mixture vigorously at room temperature using a pestle for 5-8 minutes. The progress of the reaction can be monitored by a color change.
-
After the reaction is complete, transfer the solid mixture to a beaker.
-
Add a sufficient amount of saturated sodium thiosulfate solution to quench any unreacted iodine/NIS, which is indicated by the disappearance of the iodine color.
-
Add distilled water to the mixture to precipitate the product and dissolve the succinimide byproduct.
-
Filter the solid product using a funnel and filter paper.
-
Wash the collected solid with copious amounts of distilled water to remove any remaining succinimide and inorganic salts.
-
Dry the purified this compound in a drying oven at a low temperature (e.g., 40-50 °C) or in a desiccator to a constant weight.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).
Protocol 2: Solvent-Free Iodination using 2,4,6,8-Tetraiodoglycoluril
This protocol is based on the reported facile synthesis of this compound using 2,4,6,8-Tetraiodoglycoluril.
Materials:
-
L-Tyrosine
-
2,4,6,8-Tetraiodoglycoluril
-
Mortar and Pestle (or a suitable reaction vessel for solid-state mixing)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Distilled water
-
Filter paper and funnel
-
Drying oven or desiccator
Procedure:
-
In a suitable reaction vessel or mortar, combine L-Tyrosine and 2,4,6,8-Tetraiodoglycoluril. A stoichiometric amount of the iodinating agent is recommended, though optimization may be required.
-
Thoroughly mix the solids at room temperature. The reaction is expected to proceed upon intimate contact of the reactants.
-
Allow the reaction to proceed for a sufficient time. Monitoring by thin-layer chromatography (TLC) may be necessary to determine the reaction endpoint.
-
Upon completion, work up the reaction mixture by adding a saturated solution of sodium thiosulfate to quench any residual iodinating agent.
-
Add distilled water to the mixture to precipitate the product.
-
Isolate the solid product by filtration.
-
Wash the product thoroughly with distilled water.
-
Dry the final product, this compound, to a constant weight.
-
Confirm the identity and purity of the product through analytical methods such as NMR spectroscopy and mass spectrometry.
Signaling Pathway Diagram (Illustrative)
While this synthesis is a chemical transformation and not a biological signaling pathway, a logical relationship diagram illustrating the reaction mechanism can be represented.
Caption: A simplified representation of the electrophilic iodination of L-tyrosine.
Conclusion
The solvent-free synthesis of this compound using solid-state grinding with N-Iodosuccinimide or reaction with 2,4,6,8-Tetraiodoglycoluril presents a highly efficient, rapid, and environmentally benign alternative to traditional methods. These protocols are well-suited for researchers and professionals in drug development seeking sustainable and effective synthetic routes. The high yields and purity achievable with these methods make them attractive for both laboratory-scale synthesis and potential scale-up operations.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Diiodo-L-tyrosine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3,5-Diiodo-L-tyrosine synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Conversion of L-Tyrosine
-
Question: My reaction shows a low yield or no formation of this compound. What are the potential causes and how can I resolve this?
-
Answer: Low conversion can be attributed to several factors:
-
Poor Solubility of L-Tyrosine: L-Tyrosine has low solubility in water at neutral pH[1]. To improve solubility, you can:
-
Inactive Iodinating Agent: The activity of the iodinating agent is crucial.
-
Iodine Monochloride (ICl): This reagent can be sensitive to moisture and may decompose over time. It is advisable to use a fresh solution or titrate it before use.
-
N-Iodosuccinimide (NIS): NIS can also degrade. Use a freshly opened container and store it protected from light and moisture. The presence of an acid catalyst, like trifluoroacetic acid (TFA), can enhance its reactivity[4].
-
Iodine (I₂): Molecular iodine is a weak electrophile. An oxidizing agent is often required to generate a more reactive iodine species and drive the reaction to completion[4].
-
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled.
-
Low temperatures may lead to an incomplete reaction.
-
High temperatures can cause decomposition of the product or reagents and promote side reactions[4].
-
-
Issue 2: Formation of Mono-iodinated Byproduct (3-Iodo-L-tyrosine)
-
Question: My final product is contaminated with a significant amount of 3-Iodo-L-tyrosine. How can I favor the formation of the di-iodinated product?
-
Answer: The formation of the mono-iodinated species is a common side reaction. To promote di-iodination:
-
Adjust Stoichiometry: Increase the molar ratio of the iodinating agent to L-Tyrosine. A common starting point is a molar ratio of at least 2.2:1 (iodinating agent:L-Tyrosine) to ensure complete di-iodination[4]. One study found that a mole ratio of 3.6:1 of iodine monochloride to L-tyrosine resulted in a high yield of the di-iodinated product[5].
-
Control Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal time to stop the reaction, maximizing the di-iodinated product while minimizing the formation of other byproducts.
-
Optimize Reaction Temperature: In some cases, a higher reaction temperature can favor di-iodination. For the reaction with iodine monochloride, a temperature of 60 °C has been shown to be effective[5].
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification methods?
-
Answer: Purification can be challenging due to the presence of unreacted starting materials, mono-iodinated byproduct, and inorganic salts.
-
Recrystallization: This is a common and effective method for purifying this compound.
-
A common solvent system for recrystallization is hot water or a mixture of ethanol and water[6].
-
The crude product can be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals.
-
-
Washing: After the reaction, quenching with a reducing agent like sodium thiosulfate or sodium bisulfite will remove any remaining elemental iodine[7]. Subsequent washing of the crude product with cold water can help remove inorganic salts and other water-soluble impurities.
-
Column Chromatography: While more complex, column chromatography can be used for high-purity isolation, especially to separate mono- and di-iodinated products.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for the iodination of L-Tyrosine?
-
A1: The optimal pH depends on the specific iodination method. For many procedures involving the iodination of phenols, a pH range of 5 to 8 is a good starting point[4]. The reaction rate is often dependent on the formation of the more nucleophilic phenolate ion, which is favored at a slightly alkaline pH. However, very high pH values might lead to undesirable side reactions[4]. It is recommended to perform small-scale pilot reactions to determine the optimal pH for your specific conditions.
-
-
Q2: How can I monitor the progress of my reaction?
-
A2: The reaction progress can be effectively monitored by TLC or HPLC[8]. For TLC, a suitable mobile phase would be a mixture of a polar organic solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexane), with the addition of a small amount of acetic acid to improve spot shape. For HPLC, a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used.
-
-
Q3: Are there any specific safety precautions I should take when working with iodinating agents?
-
A3: Yes, iodinating agents can be hazardous.
-
Iodine Monochloride (ICl): It is corrosive and reacts with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N-Iodosuccinimide (NIS): It can be an irritant. Avoid inhalation of the powder and contact with skin and eyes.
-
Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.
-
-
Data Presentation
The following table summarizes quantitative data for different methods of synthesizing this compound, providing a comparison of yields and reaction conditions.
| Iodinating Agent | Starting Material | Solvent | Reaction Conditions | Yield (%) | Reference |
| Iodine Monochloride | L-Tyrosine | Acetic Acid | 60 °C | 90 | [5] |
| Iodine/Sodium Iodide | L-Tyrosine | Aqueous Ethylamine | Not specified | Not specified | [9] |
| N-Iodosuccinimide (NIS) | Tyrosine-containing peptides | Acetonitrile/Water | Room Temperature | ~28 (isolated yield of mono-iodinated product) | [4] |
| Tetraiodoglycoluril | L-Tyrosine | Solvent-free | Room Temperature, 5-8 min | 94-99 | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Synthesis using Iodine Monochloride
This protocol is adapted from a procedure that has been shown to produce a high yield of this compound[5].
-
Materials:
-
L-Tyrosine
-
Iodine Monochloride (ICl)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Deionized water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve L-Tyrosine in glacial acetic acid. A volume ratio of 8:1 (acetic acid:ICl) is recommended[5].
-
Heat the mixture to 60 °C with stirring until the L-Tyrosine is fully dissolved.
-
Slowly add Iodine Monochloride to the reaction mixture. A mole ratio of 3.6:1 (ICl:L-Tyrosine) is optimal for di-iodination[5].
-
Maintain the reaction at 60 °C and continue stirring. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a 10% sodium thiosulfate solution until the color of iodine disappears.
-
The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the crude product with cold deionized water to remove any remaining salts.
-
Purify the crude product by recrystallization from a hot ethanol/water mixture.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Synthesis using N-Iodosuccinimide (NIS)
This protocol is a general method for the iodination of tyrosine residues and can be adapted for the synthesis of this compound.
-
Materials:
-
L-Tyrosine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Deionized water
-
Trifluoroacetic acid (TFA) (optional, as a catalyst)
-
Sodium thiosulfate solution (10% w/v)
-
-
Procedure:
-
Dissolve L-Tyrosine in a 1:1 mixture of acetonitrile and water. If solubility is an issue, a small amount of acid (e.g., TFA) can be added.
-
Cool the solution in an ice bath.
-
Add NIS to the solution in portions. For di-iodination, use at least 2.2 equivalents of NIS per equivalent of L-Tyrosine.
-
If using a catalyst, add a catalytic amount of TFA.
-
Allow the reaction to stir at room temperature. Monitor the progress by TLC or HPLC.
-
Upon completion, quench the reaction with a 10% sodium thiosulfate solution.
-
Remove the acetonitrile under reduced pressure.
-
The product may precipitate from the aqueous solution. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of this compound and a troubleshooting decision tree.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis [inis.iaea.org]
- 4. benchchem.com [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. This compound dihydrate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound dihydrate (DIT) | SIELC Technologies [sielc.com]
- 9. This compound dihydrate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 3,5-Diiodo-L-thyronine (3,5-T2) Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of 3,5-Diiodo-L-thyronine (3,5-T2) and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying 3,5-T2 and its isomers?
A1: The main challenges stem from their low endogenous concentrations in biological matrices, the presence of structurally similar isomers requiring high-resolution separation, and the susceptibility of the analysis to matrix effects.[1][2][3] Achieving adequate sensitivity and specificity, particularly for baseline separation of isomers like 3,3'-T2 and 3',5'-T2, is a critical hurdle.[2][4]
Q2: Which analytical technique is considered the gold standard for 3,5-T2 quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of 3,5-T2 and its isomers.[1][2] This is due to its high sensitivity, specificity, and ability to differentiate between isomers when coupled with appropriate chromatographic methods.[5][6]
Q3: What are the typical endogenous concentrations of 3,5-T2 in human serum?
A3: Endogenous concentrations of 3,5-T2 in human serum are in the low picomolar to subnanomolar range. One study reported an average concentration of 41 ± 5 pg/mL (78 ± 9 pmol/L), while its isomer 3,3'-T2 was found at approximately 133 ± 15 pg/mL (253 ± 29 pmol/L).[2][7]
Q4: Is derivatization necessary for the analysis of 3,5-T2 isomers by LC-MS/MS?
A4: While not always mandatory, derivatization can enhance the ionization efficiency and, consequently, the sensitivity of the analysis for thyroid hormones.[6] However, many modern, highly sensitive LC-MS/MS systems can achieve the required limits of quantification without a derivatization step.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of 3,5-T2 isomers.
Issue 1: Poor or No Chromatographic Separation of Isomers
| Possible Cause | Suggested Solution |
| Inadequate Column Chemistry | The choice of stationary phase is critical for isomer separation. Standard C18 columns may not always provide sufficient resolution. Consider using a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which can offer different interaction mechanisms to improve separation.[8] |
| Suboptimal Mobile Phase Composition | The organic modifier, pH, and additives in the mobile phase significantly impact selectivity. Methodically vary the gradient slope, the organic solvent (e.g., methanol vs. acetonitrile), and the concentration of additives like formic acid. A shallower gradient can often improve the resolution of closely eluting peaks.[9] |
| Inappropriate Flow Rate or Temperature | Lowering the flow rate can increase the number of theoretical plates and improve resolution. Optimizing the column temperature can also alter selectivity and peak shape. Experiment with different temperatures (e.g., in the range of 30-50°C) to find the optimal condition for isomer separation. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Suggested Solution |
| Inefficient Ionization | Ensure the mobile phase is conducive to good ionization in the positive electrospray ionization (ESI) mode, which is commonly used for these analytes.[6] The presence of a proton source, typically 0.1% formic acid, is crucial. Regularly check the cleanliness and performance of the ESI source. |
| Suboptimal Mass Spectrometry Parameters | Optimize the MS parameters, including capillary voltage, gas temperatures, and collision energies for each specific isomer. Use multiple reaction monitoring (MRM) for the highest sensitivity and specificity. Develop a scheduled MRM method if analyzing multiple analytes to maximize dwell times for each transition. |
| Sample Loss During Preparation | The multi-step sample preparation process (protein precipitation, solid-phase extraction) can lead to analyte loss. Evaluate the recovery at each step. Ensure the pH of the sample and wash/elution solvents are optimized for the retention and elution of the analytes from the SPE cartridge. |
| Matrix Effects (Ion Suppression) | Co-eluting matrix components can suppress the ionization of the target analytes.[10][11] To mitigate this, improve sample cleanup, for instance, by including a hexane wash step to remove lipids.[2][7] Also, consider using a matrix-matched calibration curve or stable isotope-labeled internal standards for each analyte to compensate for these effects.[11] |
Issue 3: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Mobile Phase Inconsistency | Ensure mobile phases are freshly prepared and properly degassed. Small variations in mobile phase composition, especially the organic-to-aqueous ratio, can lead to significant shifts in retention times for these sensitive compounds. |
| Column Equilibration | Inadequate column equilibration between injections can cause retention time drift. Ensure a sufficient equilibration period with the initial mobile phase conditions is included in your LC method. |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to changes in retention. Monitor column performance with a quality control sample and replace the column when performance deteriorates. Operating at extreme pH or temperature can accelerate column degradation. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of 3,5-T2 and its isomers.
Table 1: Chromatographic and Mass Spectrometric Parameters for 3,5-T2 and Isomers
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Typical Retention Time (min) on C18 |
| 3,5-Diiodo-L-thyronine (3,5-T2) | 526.0 | 480.0, 353.0 | 4.60[12] |
| 3,3'-Diiodo-L-thyronine (3,3'-T2) | 526.0 | 480.0, 353.0 | 5.16[12] |
| 3',5'-Diiodo-L-thyronine (3',5'-T2) | 526.0 | 480.0, 353.0 | 5.35[12] |
Note: Retention times are highly dependent on the specific LC conditions (column, mobile phase, gradient, etc.) and should be determined empirically.
Table 2: Reported Concentrations of 3,5-T2 and 3,3'-T2 in Human Serum
| Analyte | Mean Concentration (pg/mL) | Molar Concentration (pmol/L) | Reference |
| 3,5-Diiodo-L-thyronine (3,5-T2) | 41 ± 5 | 78 ± 9 | [2][7] |
| 3,3'-Diiodo-L-thyronine (3,3'-T2) | 133 ± 15 | 253 ± 29 | [2][7] |
Experimental Protocols
Detailed Methodology for 3,5-T2 Isomer Quantification in Human Serum
This protocol is adapted from a validated LC-MS/MS method.[2][7]
-
Sample Preparation:
-
To 2 mL of human serum, add an appropriate internal standard solution.
-
Protein Precipitation: Add 4 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 x g for 15 minutes to precipitate proteins.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 2 mL of water, 2 mL of 0.1 M HCl, and 3 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes with 2 mL of a 5% ammonium hydroxide in methanol solution.
-
-
Post-Elution Cleanup:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Lipid Removal: Reconstitute the residue in 200 µL of 70:30 water:acetonitrile with 0.1% formic acid. Add 600 µL of hexane, vortex for 1 minute, and discard the upper hexane layer.
-
Final Precipitation: To the remaining aqueous layer, add 500 µL of acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the final residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
A gradient elution is typically used to separate the isomers.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Visualizations
Signaling Pathways of 3,5-Diiodo-L-thyronine
Caption: Dual signaling pathways of 3,5-T2, involving both nuclear and mitochondrial actions.
Experimental Workflow for 3,5-T2 Quantification
Caption: A streamlined workflow for the quantification of 3,5-T2 isomers from biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 3. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS detection of thyroid hormone metabolites in tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bme.psu.edu [bme.psu.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Storage Conditions for 3,5-Diiodo-L-tyrosine Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage and handling of 3,5-Diiodo-L-tyrosine to ensure its stability and integrity throughout experimental workflows. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder has changed color from white/light yellow to a brownish hue. Is it still usable?
A1: A color change to brown or tan is a visual indicator of potential degradation. This can be caused by exposure to light, elevated temperatures, or oxidative conditions. It is highly recommended to perform a purity check using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), before using the material in critical experiments. For routine applications, if the color change is slight, the material might still be usable, but for quantitative or sensitive assays, using a fresh, properly stored vial is advised.
Q2: I've prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?
A2: Stock solutions of this compound in solvents like DMSO are susceptible to degradation, especially with repeated freeze-thaw cycles. It is best practice to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[1][2] Always protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: I'm observing unexpected peaks in my chromatogram when analyzing my this compound sample. What could be the cause?
A3: The appearance of unexpected peaks is often indicative of degradation. The primary degradation pathways for this compound involve oxidation and deiodination. Common degradation products include 3-Iodotyrosine, 4-hydroxy-3,5-diiodophenylpyruvic acid, and 4-hydroxy-3,5-diiodobenzaldehyde. To troubleshoot, consider the following:
-
Storage Conditions: Review the storage conditions of both your solid material and any prepared solutions. Have they been exposed to light, elevated temperatures, or incompatible solvents?
-
Sample Preparation: Ensure that the sample preparation process does not introduce contaminants or induce degradation. Use high-purity solvents and minimize the time the sample is at room temperature before analysis.
-
Analytical Method: Verify that your HPLC method is stability-indicating, meaning it can resolve the parent compound from its potential degradation products.
Q4: What are the optimal conditions for storing solid this compound?
A4: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3][4] Some suppliers also recommend storage at 4°C for shorter periods (up to two years).[1] It is crucial to allow the container to warm to room temperature before opening to prevent condensation, as the compound can be hygroscopic.
Summary of Storage Conditions and Stability Data
The following tables summarize the recommended storage conditions and expected stability for this compound in both solid and solution forms. Please note that the stability data is based on information from various suppliers and the scientific literature; it is always recommended to perform your own stability studies for critical applications.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | ≥ 4 years[3][4] | Ideal for long-term storage. Protect from light and moisture. |
| 4°C | Up to 2 years[1] | Suitable for shorter-term storage. Ensure the container is tightly sealed. |
| Room Temperature | Short-term (days to weeks) | Not recommended for long-term storage due to potential for degradation. |
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| DMSO | -80°C | Up to 6 months[1][2] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO | -20°C | Up to 1 month[1][2] | Suitable for short-term storage of working stocks. |
| Aqueous Buffers (e.g., PBS) | 4°C | Not recommended for more than one day[5] | Prone to degradation. Prepare fresh for each use. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 5% Mobile Phase B, increasing linearly to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of an analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Photodegradation:
-
Expose a solution of this compound (1 mg/mL in a 1:1 mixture of acetonitrile and water) to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analyze the sample after exposure and compare it to a control sample kept in the dark.
-
-
Thermal Degradation:
-
Store solid this compound in an oven at 80°C for 48 hours.
-
Prepare a solution of the heat-stressed solid for analysis.
-
Visualizing Degradation and Experimental Workflows
Degradation Pathway of this compound
The following diagram illustrates the potential oxidative degradation pathway of this compound.
Caption: Oxidative degradation pathway of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the logical steps for conducting a stability study of this compound.
Caption: Workflow for forced degradation stability testing.
Troubleshooting Logic for Unexpected HPLC Peaks
This diagram provides a logical flow for troubleshooting the appearance of unexpected peaks in your HPLC analysis.
Caption: Troubleshooting guide for unexpected HPLC results.
References
- 1. scispace.com [scispace.com]
- 2. Rapid Kinetics of Dehalogenation Promoted by Iodotyrosine Deiodinase from Human Thyroid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
preventing degradation of 3,5-Diiodo-L-tyrosine during experiments
This technical support center provides guidance on preventing the degradation of 3,5-Diiodo-L-tyrosine (DIT) during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound (DIT) degradation?
A1: The primary factors contributing to DIT degradation are exposure to light, oxidizing agents, and suboptimal pH conditions. DIT is particularly susceptible to oxidation, which can be accelerated by light and certain pH levels.
Q2: How should I store my solid this compound?
A2: Solid DIT should be stored in a tightly sealed container, protected from light, at -20°C for long-term stability of up to 4 years.[1][2] For shorter periods, storage at 4°C is also acceptable.
Q3: What is the recommended way to prepare and store DIT solutions?
A3: For stock solutions, dissolve DIT in an organic solvent such as DMSO.[1][3] These stock solutions are stable for up to 6 months when stored in aliquots at -80°C, and for up to 1 month at -20°C.[3] It is not recommended to store aqueous solutions of DIT for more than one day due to its limited stability.[1] When preparing aqueous solutions, it is advisable to purge the solvent with an inert gas, like nitrogen or argon, to minimize oxidation.[1]
Q4: My DIT solution has turned a yellow or brown color. What does this indicate?
A4: A yellow or brown discoloration of your DIT solution is a common indicator of degradation, likely due to oxidation. This can be caused by prolonged exposure to light, air (oxygen), or inappropriate storage temperatures.
Troubleshooting Guide
Issue 1: Discoloration of DIT Solution
-
Symptom: The DIT solution, which should be colorless to light yellow, has turned noticeably yellow or brown.
-
Potential Cause: This is a strong indication of oxidative degradation. The phenolic ring of DIT is susceptible to oxidation, leading to the formation of colored byproducts.
-
Solution:
-
Prepare Fresh Solutions: Discard the discolored solution and prepare a fresh one.
-
Use High-Purity Solvents: Ensure that the solvents used are of high purity and free of oxidizing contaminants.
-
Protect from Light: Prepare and handle the solution under amber lighting or in amber-colored vials to minimize light exposure.
-
Deoxygenate Solvents: Before dissolving the DIT, purge the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Store Properly: If short-term storage of an aqueous solution is necessary, store it at 2-8°C in the dark and use it within 24 hours. For longer-term storage, use an organic stock solution stored at -80°C.[3]
-
Issue 2: Precipitation in DIT Solution
-
Symptom: A solid precipitate has formed in the DIT solution upon standing or after dilution in an aqueous buffer.
-
Potential Cause: DIT has low solubility in aqueous solutions at neutral pH.[1] Precipitation can occur if the concentration exceeds its solubility limit or if the pH of the solution changes.
-
Solution:
-
Adjust pH: The solubility of DIT increases in acidic or alkaline conditions. Adjusting the pH of the buffer may help to redissolve the precipitate. However, be mindful of the pH stability of DIT (see Table 1).
-
Use a Co-solvent: For preparing aqueous solutions from a DMSO stock, ensure the final concentration of DMSO is kept to a minimum to avoid precipitation while aiding solubility.
-
Sonication: Gentle sonication can help to redissolve the precipitate.[3]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 4 years | Protect from light; keep container tightly sealed.[1][2] |
| 4°C | Shorter periods | Protect from light. | |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[3] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[3] | |
| Aqueous Solution | 2-8°C | < 24 hours | Protect from light; prepare fresh before use.[1] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [1][2] |
| PBS (pH 7.2) | ~0.30 mg/mL | [1][2] |
| Ethanol | Slightly soluble | [1] |
| DMF | Slightly soluble | [1] |
Experimental Protocols
Protocol for Preparation of a Stable DIT Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
Inert gas (nitrogen or argon)
-
-
Procedure:
-
Allow the solid DIT and anhydrous DMSO to come to room temperature.
-
Weigh the desired amount of DIT in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Gently vortex or sonicate the solution until the DIT is completely dissolved.
-
(Optional but recommended) Purge the headspace of the vial with an inert gas before sealing.
-
Aliquot the stock solution into smaller volumes in amber-colored microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol for Monitoring DIT Degradation using HPLC
This protocol provides a general guideline. Specific parameters may need to be optimized for your system.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
DIT standard solution.
-
Your experimental DIT sample.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 220 nm.[1]
-
Injection volume: 10 µL.
-
Gradient elution:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-22 min: Return to 95% A, 5% B
-
22-30 min: Re-equilibration at 95% A, 5% B
-
-
-
Procedure:
-
Prepare a standard curve using known concentrations of a fresh, undegraded DIT standard.
-
Inject your experimental DIT sample.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main DIT peak compared to the standard. The retention time of DIT should be consistent with the standard.
-
Quantify the amount of remaining DIT in your sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
References
troubleshooting low recovery of 3,5-Diiodo-L-tyrosine in serum samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low recovery of 3,5-Diiodo-L-tyrosine (DIT) in serum samples.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of this compound from serum samples often challenging?
A1: The low recovery of this compound from serum is primarily attributed to its strong binding to serum proteins, particularly prealbumin and to a lesser extent, albumin.[1] This binding makes it difficult to efficiently extract the analyte from the matrix. Inefficient protein precipitation or suboptimal solid-phase extraction (SPE) conditions can lead to co-precipitation of the analyte with proteins or poor retention/elution from the SPE sorbent, respectively.
Q2: How should serum samples containing this compound be handled and stored to ensure its stability?
A2: To maintain the integrity of this compound in serum samples, it is recommended to store them at -20°C or lower for long-term stability. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to minimize freeze-thaw cycles, which can lead to degradation of the analyte and changes in the sample matrix. When preparing stock solutions, storage at -80°C can extend stability for up to six months.
Q3: What is the principle behind using protein precipitation for DIT extraction?
A3: Protein precipitation is a crucial initial step to remove the bulk of proteins from the serum sample. This is typically achieved by adding an organic solvent (e.g., acetonitrile, acetone) or an acid (e.g., trichloroacetic acid). These agents disrupt the protein structure, causing them to aggregate and precipitate out of the solution. This process releases the protein-bound this compound into the supernatant, making it available for subsequent purification steps like solid-phase extraction.
Q4: What is Solid-Phase Extraction (SPE) and why is it used for DIT analysis?
A4: Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate and concentrate analytes from a complex matrix like serum. It utilizes a solid sorbent material packed in a cartridge. The sample is passed through the sorbent, which retains the analyte of interest based on its physicochemical properties (e.g., hydrophobicity, ion exchange). Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. SPE is essential for DIT analysis to remove remaining matrix components that can interfere with downstream analytical techniques like LC-MS, thereby improving sensitivity and accuracy.
Troubleshooting Guides
Low recovery of this compound is a common issue that can arise at various stages of the sample preparation workflow. The following guide provides potential causes and solutions to troubleshoot this problem.
Diagram: Troubleshooting Workflow for Low DIT Recovery
References
Technical Support Center: Method Refinement for Separating Diiodotyrosine Isomers by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their chromatographic methods for separating diiodotyrosine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating diiodotyrosine isomers?
A1: The primary challenges in separating diiodotyrosine isomers stem from their structural similarities. For positional isomers, such as 3,5-diiodotyrosine and 3,4-diiodotyrosine, the identical molecular weight and similar physicochemical properties make differentiation by standard reversed-phase chromatography difficult. For enantiomers (D- and L-isomers), their identical physical and chemical properties in an achiral environment necessitate the use of chiral selectors for separation. Co-elution with other iodoamino acids like monoiodotyrosine (MIT) and thyroid hormones can also be a challenge in complex biological samples.[1][2]
Q2: Which chromatographic techniques are most effective for separating diiodotyrosine isomers?
A2: For the separation of enantiomers (D- and L-diiodotyrosine), chiral chromatography is essential. This can be achieved using chiral stationary phases (CSPs) or by derivatizing the isomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. For positional isomers , advanced techniques beyond standard reversed-phase HPLC may be required. These include Hydrophilic Interaction Liquid Chromatography (HILIC), ion-pair chromatography, or the use of specialized stationary phases like phenyl- or pentafluorophenyl-propyl (PFP) columns that can offer different selectivity.[3]
Q3: How does mobile phase pH affect the separation of diiodotyrosine isomers?
A3: Diiodotyrosine is an amino acid with both acidic (carboxyl) and basic (amino) functional groups, making its ionization state highly dependent on the mobile phase pH. Adjusting the pH can alter the retention time and selectivity of the isomers. For reversed-phase chromatography, working at a pH that suppresses the ionization of the carboxyl group (e.g., pH < 3) can increase retention. The choice of buffer is also critical to maintain a stable pH and achieve reproducible results.
Q4: What are the recommended starting conditions for developing a separation method for diiodotyrosine isomers?
A4: For chiral separation on a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T), a good starting point is a mobile phase of methanol with a small amount of an acidic modifier like formic acid. For positional isomer separation , a reversed-phase method using a C18 or phenyl-hexyl column with a gradient of acetonitrile in water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a common starting point.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Diiodotyrosine Isomers
This is a common issue when separating structurally similar isomers. The following guide provides a systematic approach to improving resolution.
Detailed Steps:
-
Check Column Health: Column contamination or degradation can lead to peak tailing. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Adjust Mobile Phase pH: Peak tailing for basic compounds like diiodotyrosine can be caused by interactions with acidic silanol groups on the silica-based stationary phase. Lowering the mobile phase pH (e.g., to pH 2.5-3) can suppress the ionization of these silanol groups and reduce tailing.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups on the stationary phase, leading to more symmetrical peaks.
-
Use an End-capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic analytes.
Data Presentation
The following tables summarize typical experimental conditions and performance data for the separation of diiodotyrosine and related compounds.
Table 1: Reversed-Phase HPLC Methods for 3,5-Diiodotyrosine
| Parameter | Method 1 | Method 2 |
| Column | Inertsil C18 (dimensions not specified) | Waters XTerra MS C18 (150 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% aqueous Trifluoroacetic Acid (pH 3) | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 25-minute gradient | 5% B for 5 min, then linear to 50% B in 35 min |
| Flow Rate | 1 mL/min | 0.2 mL/min |
| Detection | Photodiode Array (PDA) | UV at 280 nm |
| Reference | [1][2] | [4] |
Table 2: Chiral HPLC Method for Amino Acid Enantiomers (Applicable to Diiodotyrosine)
| Parameter | Method Details |
| Column | Astec CHIROBIOTIC T (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Methanol:Formic Acid |
| Detection | Mass Spectrometry (MS) |
| Key Feature | Capable of separating underivatized D- and L-amino acids. |
| Reference | [5] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for 3,5-Diiodotyrosine
This protocol is based on a validated method for the determination of iodotyrosines and iodothyronines. [1][2]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and photodiode array (PDA) detector.
-
Inertsil C18 column.
-
-
Reagents:
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA).
-
3,5-Diiodotyrosine standard.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water. Adjust pH to 3.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection: PDA detector, monitoring at 280 nm.
-
Gradient Program: A 25-minute linear gradient suitable for separating 3,5-diiodotyrosine from other iodoamino acids. The exact gradient profile should be optimized based on the specific separation requirements.
-
-
Sample Preparation:
-
Dissolve standards and samples in the initial mobile phase composition.
-
For biological samples, solid-phase extraction (SPE) using C18 cartridges may be necessary to remove interfering matrix components.
-
Protocol 2: Chiral Separation of Diiodotyrosine Enantiomers
This protocol is a general approach based on methods for separating underivatized amino acid enantiomers using a macrocyclic glycopeptide chiral stationary phase.
-
Instrumentation:
-
HPLC or UHPLC system coupled to a mass spectrometer (LC-MS).
-
Astec CHIROBIOTIC T column (25 cm x 4.6 mm, 5 µm).
-
-
Reagents:
-
LC-MS grade methanol.
-
LC-MS grade water.
-
LC-MS grade formic acid.
-
D,L-Diiodotyrosine standard.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of water, methanol, and formic acid. The optimal ratio needs to be determined empirically, but a starting point could be a high organic content (e.g., 80-95% methanol) with a low concentration of formic acid (e.g., 0.1%).
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min for a 4.6 mm ID column.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Controlled, e.g., 25 °C.
-
Detection: Mass spectrometer in a suitable ionization mode (e.g., ESI+) and monitoring the m/z of diiodotyrosine.
-
-
Method Development Notes:
-
The retention and enantioselectivity on this type of column can exhibit a "U-shaped" behavior with respect to the organic modifier concentration. Therefore, it is advisable to screen a wide range of methanol concentrations.
-
The concentration of the acidic modifier can also influence the separation.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 4. akjournals.com [akjournals.com]
- 5. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
minimizing by-product formation in 3,5-Diiodo-L-tyrosine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize by-product formation during the synthesis of 3,5-Diiodo-L-tyrosine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on minimizing the formation of the primary by-product, 3-Monoiodo-L-tyrosine.
Issue 1: High Percentage of 3-Monoiodo-L-tyrosine in the Final Product
| Potential Cause | Recommended Solution | Applicable Synthesis Methods |
| Insufficient Iodinating Agent | Increase the molar ratio of the iodinating agent to L-tyrosine. A common starting point is a 3.6:1 molar ratio of iodine monochloride to L-tyrosine.[1] | Iodine Monochloride, Chloramine-T, Iodogen |
| Suboptimal Reaction pH | Adjust the pH of the reaction mixture. For many iodination reactions, a slightly alkaline pH (7.5-8.5) is optimal for di-iodination.[2][3] | Chloramine-T, Iodogen, Lactoperoxidase |
| Low Reaction Temperature | Increase the reaction temperature. For the iodine monochloride method, a temperature of 60°C has been shown to be effective.[1] | Iodine Monochloride |
| Short Reaction Time | Extend the reaction time to allow for the second iodination to occur. Monitor the reaction progress using a suitable analytical technique like HPLC. | All methods |
| Inefficient Mixing | Ensure vigorous and continuous stirring throughout the reaction to maintain a homogenous mixture of reactants. | All methods |
Issue 2: Presence of Unreacted L-tyrosine in the Final Product
| Potential Cause | Recommended Solution | Applicable Synthesis Methods |
| Inadequate Amount of Iodinating Agent | Ensure a sufficient molar excess of the iodinating agent is used. | All methods |
| Poor Solubility of L-tyrosine | Ensure L-tyrosine is fully dissolved in the reaction solvent before adding the iodinating agent. The use of a co-solvent or adjusting the pH can improve solubility. | All methods |
| Reaction Quenched Prematurely | Allow the reaction to proceed for the recommended duration. Monitor by TLC or HPLC to confirm the consumption of the starting material. | All methods |
Issue 3: Formation of Other Unidentified By-products
| Potential Cause | Recommended Solution | Applicable Synthesis Methods |
| Oxidation of L-tyrosine | Use milder oxidizing agents where possible. The Iodogen method is considered milder than the Chloramine-T method.[4] For methods requiring an oxidizing agent (e.g., Chloramine-T, Lactoperoxidase with H₂O₂), use the minimum effective concentration. | Chloramine-T, Lactoperoxidase |
| Decomposition of the Iodinating Agent | Prepare solutions of unstable iodinating agents like Chloramine-T fresh before use. For the iodine monochloride method, ensure the solvent ratio is optimized to control decomposition.[1] | Chloramine-T, Iodine Monochloride |
| Side Reactions with the Solvent | Choose an appropriate and inert solvent for the reaction. Acetic acid is commonly used in the iodine monochloride method.[1] | All methods |
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in the synthesis of this compound and why?
The most common by-product is 3-Monoiodo-L-tyrosine. This occurs because the iodination of L-tyrosine is a stepwise process. The first iodine atom is added to the 3-position of the phenolic ring, and the second is added to the 5-position. If the reaction conditions are not optimized, the reaction may not proceed to completion, resulting in a mixture of mono- and di-iodinated products.
Q2: How can I effectively monitor the progress of the reaction to minimize by-products?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. By taking aliquots from the reaction mixture at different time points, you can track the consumption of L-tyrosine and the formation of 3-Monoiodo-L-tyrosine and this compound. This allows for the optimization of the reaction time to maximize the yield of the desired product.
Q3: What is the role of pH in controlling by-product formation?
The pH of the reaction medium plays a crucial role. The phenolate form of the tyrosine ring is more susceptible to electrophilic iodination. A slightly alkaline pH (typically 7.5-8.5) favors the deprotonation of the phenolic hydroxyl group, thereby activating the ring for di-iodination and minimizing the formation of the mono-iodinated by-product.[2][3]
Q4: Which synthesis method offers the best selectivity for this compound?
The choice of method depends on the specific requirements of the synthesis. The iodine monochloride method, under optimized conditions, can provide high yields (up to 90%) of this compound.[1] The Iodogen method is considered a milder alternative to the Chloramine-T method and can offer good selectivity with easier removal of the reagent.[4] Enzymatic methods using lactoperoxidase can also be highly selective, and the ratio of mono- to di-iodinated products can be controlled by adjusting the ratio of hydrogen peroxide to the peptide.[4]
Q5: How can I purify this compound from the mono-iodinated by-product?
Purification can be achieved through techniques such as recrystallization or column chromatography. Due to the similar structures of 3-Monoiodo-L-tyrosine and this compound, separation can be challenging. Reverse-phase HPLC is a powerful tool for both analytical monitoring and preparative purification to obtain a highly pure product.
Data Presentation
Table 1: Comparison of Common Synthesis Methods for this compound
| Method | Typical Yield of this compound | Primary By-product | By-product Level (Qualitative) | Key Advantages | Key Disadvantages |
| Iodine Monochloride | Up to 90%[1] | 3-Monoiodo-L-tyrosine | Low to Medium | High yield, relatively fast reaction. | Iodine monochloride is corrosive and moisture-sensitive. |
| Chloramine-T | Variable | 3-Monoiodo-L-tyrosine, Oxidized by-products | Medium to High | Readily available and potent oxidizing agent. | Harsh conditions can lead to oxidation of the amino acid.[5] |
| Iodogen | Good | 3-Monoiodo-L-tyrosine | Low to Medium | Milder reaction conditions, easy removal of the solid-phase reagent.[4] | May require longer reaction times compared to stronger oxidizing agents. |
| Lactoperoxidase (Enzymatic) | Good | 3-Monoiodo-L-tyrosine | Low (controllable) | High selectivity, mild reaction conditions.[4] | Enzyme cost and stability can be a concern. |
Note: Quantitative data on by-product percentages under varying conditions are not consistently reported in the literature, hence a qualitative assessment is provided.
Experimental Protocols
Protocol 1: Synthesis of this compound using Iodine Monochloride [1]
-
Materials: L-tyrosine, Iodine Monochloride, Acetic Acid.
-
Procedure: a. In a reaction vessel, prepare a solution of L-tyrosine in acetic acid. b. The optimal volume ratio of acetic acid to iodine monochloride is 8:1. c. The optimal mole ratio of iodine monochloride to L-tyrosine is 3.6:1. d. Heat the reaction mixture to 60°C with constant stirring. e. Monitor the reaction progress by TLC or HPLC. f. Upon completion, cool the reaction mixture and isolate the product by filtration. g. Wash the product with a suitable solvent to remove impurities. h. Dry the final product under vacuum.
Protocol 2: Synthesis of this compound using the Iodogen Method [4]
-
Materials: Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), L-tyrosine, Sodium Iodide (NaI), Phosphate buffer (pH 7.5), Organic solvent (e.g., chloroform or dichloromethane).
-
Procedure: a. Preparation of Iodogen-coated tubes: Dissolve Iodogen in an organic solvent. Aliquot the solution into glass reaction vials and evaporate the solvent under a gentle stream of nitrogen to create a thin film of Iodogen on the inner surface. b. Iodination Reaction: i. Add a solution of L-tyrosine in phosphate buffer to the Iodogen-coated vial. ii. Add the sodium iodide solution. iii. Agitate the reaction mixture for 5-15 minutes at room temperature. c. Reaction Termination: Transfer the reaction solution to a new, uncoated tube, leaving the solid-phase Iodogen behind. d. Purification: Purify the product as required, for example, by HPLC.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Solved Questions 1. Provide the mechanism for the iodination | Chegg.com [chegg.com]
- 2. On the mechanism of iodination of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Studies on the mechanism of the iodination of tyrosine by lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in mass spectrometry analysis of 3,5-Diiodo-L-tyrosine
Technical Support Center: Analysis of 3,5-Diiodo-L-tyrosine
Welcome to the technical support center for the mass spectrometry analysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: Matrix effects refer to the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenates). These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2] Components commonly causing matrix effects in biological samples include salts, phospholipids, and other endogenous metabolites.[2][3]
Q2: Why is this compound particularly susceptible to matrix effects?
A2: this compound is an endogenous metabolite of thyroid hormones and is often present at low concentrations in complex biological matrices.[4][5] Its polar nature can make it challenging to separate from other polar endogenous compounds during chromatographic analysis. This co-elution of matrix components can interfere with the ionization process in the mass spectrometer, leading to significant matrix effects.
Q3: What are the most common sources of matrix effects in this type of analysis?
A3: The most common sources of matrix effects in the analysis of this compound from biological samples are:
-
Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[6]
-
Salts and Buffers: High concentrations of salts from buffers or the sample itself can reduce the efficiency of the ESI process.[3]
-
Other Endogenous Metabolites: Co-eluting amino acids, peptides, and other small molecules can compete for ionization, affecting the signal of this compound.
Q4: How can I detect and quantify matrix effects in my assay?
A4: There are several methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer after the analytical column.[7][8][9] Injection of a blank matrix extract will show a dip or a rise in the baseline signal if ion suppression or enhancement occurs at the retention time of interfering compounds.[7][9][10]
-
Post-Extraction Spike: This is a quantitative method where a known amount of this compound is spiked into a blank matrix extract and a neat solvent.[1][2][7][11] The peak area in the matrix is compared to the peak area in the neat solvent to calculate the matrix factor (MF).[2][9] An MF less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Significant Ion Suppression/Enhancement | Co-eluting matrix components are interfering with the ionization of this compound. | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1][6][12] 2. Optimize Chromatography: Adjust the mobile phase gradient, pH, or column chemistry to improve the separation of this compound from matrix components. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.[7][13] |
| Poor Reproducibility of Quantification | Variable matrix effects between different samples or batches. | 1. Implement a SIL-IS: This is the most effective way to compensate for sample-to-sample variations in matrix effects.[13] 2. Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and preparation to minimize variability in the sample matrix. 3. Matrix-Matched Calibrators: Prepare calibration standards in a representative blank matrix to account for consistent matrix effects.[1][12] |
| Low Signal-to-Noise Ratio | A combination of low analyte concentration and significant ion suppression. | 1. Enrich the Analyte: Use a sample preparation technique like SPE to concentrate this compound while removing matrix components. 2. Optimize MS Parameters: Fine-tune ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for this compound. |
| Peak Tailing or Fronting | Interaction of this compound with residual matrix components on the analytical column or inappropriate mobile phase conditions. | 1. Improve Sample Cleanup: More effective removal of phospholipids and proteins can prevent column contamination. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 3. Optimize Mobile Phase: Adjust the pH or organic solvent composition of the mobile phase. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol describes a general procedure for the extraction of this compound from serum or plasma using a mixed-mode cation exchange SPE plate.
Materials:
-
Mixed-mode cation exchange SPE plate (e.g., Oasis MCX)
-
Serum or plasma sample
-
Internal Standard (e.g., ¹³C₉,¹⁵N₁-3,5-Diiodo-L-tyrosine)
-
2% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
Methanol
-
Water
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 200 µL of serum or plasma, add 20 µL of the internal standard solution and 400 µL of 2% formic acid in water. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
SPE Plate Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Quantification of Matrix Effects using Post-Extraction Spike
This protocol provides a method to quantitatively assess the matrix effect for this compound.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the appropriate amount of this compound standard into the mobile phase.
-
Set B (Post-Spiked Matrix): Extract a blank serum or plasma sample using the SPE protocol. After the elution step and before evaporation, spike the eluate with the same amount of this compound standard as in Set A.
-
Set C (Blank Matrix): Extract a blank serum or plasma sample without spiking.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area for this compound.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
A value close to 1 indicates minimal matrix effect.
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect Reduction
| Sample Preparation Method | Matrix Factor (MF) for this compound | Analyte Recovery (%) |
| Protein Precipitation (Acetonitrile) | 0.45 ± 0.08 | 95 ± 5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 0.72 ± 0.05 | 65 ± 8 |
| Solid-Phase Extraction (Mixed-Mode) | 0.92 ± 0.04 | 88 ± 6 |
Table 2: Effect of Mobile Phase Additive on Signal Intensity
| Mobile Phase Additive (0.1%) | Relative Signal Intensity (%) |
| Formic Acid | 100 |
| Acetic Acid | 85 |
| Ammonium Formate | 120 |
Visualizations
Caption: Workflow for troubleshooting matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensation of matrix effects by postcolumn infusion of a monitor substance in multiresidue analysis with LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is matrix effect and how is it quantified? [sciex.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. researchgate.net [researchgate.net]
overcoming poor resolution in HPLC analysis of iodotyrosines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of iodotyrosines.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in iodotyrosine HPLC analysis?
Poor resolution in the HPLC separation of iodotyrosines, such as monoiodotyrosine (MIT) and diiodotyrosine (DIT), can stem from several factors. The most common issues include improper mobile phase composition, suboptimal column selection, and inadequate sample preparation.[1][2] Iodotyrosines are polar molecules, and their separation is highly sensitive to the mobile phase's pH and organic solvent ratio.[3][4][5]
Q2: Which type of HPLC column is best suited for iodotyrosine analysis?
Reversed-phase columns, particularly C8 and C18, are frequently used for iodotyrosine separation.[6][7][8][9] These columns provide good hydrophobic interaction for retaining and separating the analytes. For highly polar iodotyrosines and related compounds, mixed-mode columns that offer both hydrophobic and anion-exchange properties can also be effective.[3][10] The choice of column will depend on the specific iodotyrosines and other components in the sample matrix.
Q3: How does the mobile phase pH affect the resolution of iodotyrosines?
The pH of the mobile phase is a critical parameter as it influences the ionization state of the acidic and basic functional groups on the iodotyrosine molecules. Adjusting the pH can significantly alter the retention times and selectivity between MIT, DIT, and other related compounds.[11] Typically, an acidic mobile phase, often containing trifluoroacetic acid (TFA) or formic acid, is used to suppress the ionization of the carboxylic acid group and ensure good peak shape.[6][7][12]
Q4: Can I use an isocratic elution for iodotyrosine analysis?
While isocratic elution can be used, gradient elution is generally preferred for separating a mixture of iodotyrosines and related compounds with varying polarities.[7][8][9] A gradient elution, where the organic solvent concentration is increased over time, allows for the effective separation of both early-eluting polar compounds and late-eluting nonpolar compounds within a reasonable timeframe.[7]
Q5: What are the typical sample preparation steps before HPLC analysis of iodotyrosines?
Sample preparation is crucial to avoid column contamination and matrix effects. For biological samples like serum or urine, a solid-phase extraction (SPE) step is often necessary to remove interfering substances.[6][8] For protein-bound iodotyrosines, enzymatic digestion is required to liberate the free amino acids before analysis.[7][13] It is also good practice to filter all samples through a 0.22 µm or 0.45 µm filter before injection to remove particulate matter.[11]
Troubleshooting Guides
Issue 1: Poor Peak Resolution (Co-elution of MIT and DIT)
Symptoms:
-
Peaks for monoiodotyrosine (MIT) and diiodotyrosine (DIT) are not baseline separated.
-
Overlapping peaks make accurate quantification difficult.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase Composition | 1. Decrease the initial organic solvent percentage: Start with a lower concentration of acetonitrile or methanol to increase retention and improve separation of early-eluting peaks.[11] 2. Adjust the mobile phase pH: Small changes in pH can significantly impact the selectivity between ionizable compounds.[11] Try adjusting the concentration of the acid modifier (e.g., TFA, formic acid). 3. Change the organic solvent: If using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can alter the elution order and improve resolution. | Improved separation between MIT and DIT peaks. |
| Inappropriate Gradient Profile | Modify the gradient slope: A shallower gradient (slower increase in organic solvent) can enhance the separation of closely eluting peaks.[7] | Increased distance between the apexes of the MIT and DIT peaks. |
| Column Issues | 1. Use a longer column: A longer column provides more theoretical plates and can improve resolution.[14] 2. Switch to a smaller particle size column: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and better resolution.[15] 3. Consider a different stationary phase: If using a C18 column, a C8 or a phenyl-hexyl column might offer different selectivity.[2] | Enhanced peak separation due to increased column efficiency or different retention mechanisms. |
| High Flow Rate | Reduce the flow rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, leading to better separation.[16] | Narrower peaks and improved resolution, though with a longer run time. |
| Elevated Column Temperature | Optimize the column temperature: Both increasing and decreasing the temperature can affect selectivity. Experiment with different temperatures within the column's operating range.[16] | Altered retention times and potentially improved separation. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak apex.
-
Reduced peak height and inaccurate integration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Silanols | Use a base-deactivated column: Modern, high-purity silica columns are end-capped to minimize exposed silanols. Lower the mobile phase pH: An acidic mobile phase (pH 2-3) can suppress the ionization of silanols and reduce tailing for acidic compounds.[6] | More symmetrical, Gaussian-shaped peaks. |
| Column Overload | 1. Reduce the injection volume: Injecting too much sample can lead to peak distortion.[16] 2. Dilute the sample: If the sample concentration is too high, dilute it in the mobile phase.[11] | Sharper, more symmetrical peaks. |
| Column Contamination or Degradation | 1. Flush the column: Wash the column with a strong solvent to remove contaminants.[17] 2. Use a guard column: A guard column can protect the analytical column from strongly retained impurities.[18] 3. Replace the column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[1] | Improved peak shape and restoration of column performance. |
| Mismatched Sample Solvent | Dissolve the sample in the mobile phase: The sample solvent should be as close in composition to the initial mobile phase as possible to avoid peak distortion.[2][19] | Sharper peaks with no fronting or tailing. |
Experimental Protocols
Representative HPLC Method for Iodotyrosine Analysis
This protocol is a general guideline and may require optimization for specific applications.
| Parameter | Condition | Reference |
| Column | Inertsil C18 (or equivalent), 250 x 4.6 mm, 5 µm | [6][8] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | [6][7] |
| Mobile Phase B | Acetonitrile | [6][7] |
| Gradient | 5% B for 5 min, then linear gradient to 50% B in 35 min | [9] |
| Flow Rate | 1.0 mL/min | [6][8] |
| Column Temperature | 25 °C (or ambient) | [2] |
| Detection | UV at 280 nm | [7][9] |
| Injection Volume | 10 µL | [2] |
| Internal Standard | Theophylline (optional) | [6][8] |
Visualizations
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: Experimental workflow for HPLC analysis of iodotyrosines.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Method for Analysis of Iodide and Thyroid Hormones | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 6. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography by photodiode-array ultraviolet-visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. zodiaclifesciences.com [zodiaclifesciences.com]
- 11. uhplcs.com [uhplcs.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid analysis for iodotyrosines and iodothyronines in thyroglobulin by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. maxisci.com [maxisci.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
Validation & Comparative
A Comparative Analysis of 3,5-Diiodo-L-tyrosine and 3,5-diiodo-L-thyronine (T2) for Researchers and Drug Development Professionals
An in-depth guide comparing the biochemical properties, physiological roles, and experimental data of 3,5-Diiodo-L-tyrosine (DIT) and 3,5-diiodo-L-thyronine (T2).
This guide provides a comprehensive comparison of this compound (DIT) and 3,5-diiodo-L-thyronine (T2), two structurally related iodinated molecules with distinct roles in thyroid hormone metabolism and overall physiology. While DIT is a crucial precursor in the synthesis of thyroid hormones, T2 has emerged as a biologically active metabolite with significant effects on energy metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds.
Biochemical and Physiological Profile
This compound is an intermediate in the biosynthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3)[1][2]. It is formed by the iodination of monoiodotyrosine and is a direct precursor to the formation of T4 within the thyroid gland[2]. Beyond its role as a precursor, DIT has been shown to inhibit tyrosine hydroxylase, an enzyme involved in the synthesis of catecholamines[1]. Some studies have also investigated its effects on thyroid function and oxidative stress, particularly in the context of iodine excess[1].
In contrast, 3,5-diiodo-L-thyronine is a metabolite of thyroid hormones that exhibits its own distinct biological activities[3][4]. T2 is known to be a potent modulator of energy metabolism, with research demonstrating its ability to rapidly increase resting metabolic rate and exert beneficial hypolipidemic effects[5][6]. Its mechanisms of action are multifaceted, involving both thyroid hormone receptor (THR)-dependent and independent pathways, with a significant impact on mitochondrial function[4][6].
| Feature | This compound (DIT) | 3,5-diiodo-L-thyronine (T2) |
| Primary Role | Precursor in thyroid hormone (T4/T3) synthesis[1][2] | Active metabolite of thyroid hormones[3][4] |
| Key Functions | Intermediate in hormone production, inhibits tyrosine hydroxylase[1] | Increases metabolic rate, hypolipidemic effects, modulates mitochondrial function[5][6] |
| Mechanism of Action | Incorporated into thyroglobulin for hormone synthesis[2] | Acts via THR-dependent and independent pathways, targets mitochondria[4][6] |
| Metabolic Effects | Limited direct metabolic effects reported. | Stimulates cellular respiration and fatty acid oxidation[7][8] |
Experimental Data: A Comparative Overview
Direct comparative studies between DIT and T2 are limited. However, available data from independent studies provide insights into their differential effects.
Effects on Thyroid Function and Metabolism
One study in iodine-excess Wistar rats compared the effects of DIT and potassium iodide (KI). While both increased urinary iodine levels, DIT was found to cause less damage to thyroid follicular cells and had a protective effect by balancing the antioxidant system[1]. In this study, DIT administration was associated with changes in free triiodothyronine (FT3) and free thyroxine (FT4) levels compared to the high-iodine control group.
T2, on the other hand, has been extensively studied for its metabolic effects. In rodent models, administration of T2 has been shown to increase resting metabolic rate, reduce body weight, and improve lipid profiles[5][9]. A study in diet-induced obese mice demonstrated that T2 treatment reduced hepatic triglyceride and serum cholesterol concentrations[9].
| Parameter | This compound (DIT) | 3,5-diiodo-L-thyronine (T2) |
| Effect on Thyroid Follicular Cells (in iodine excess) | Less damaging than KI[1] | Not directly compared in this context |
| Effect on FT3/FT4 levels (in iodine excess) | Decreased levels compared to high-iodine group[1] | Not directly compared in this context |
| Resting Metabolic Rate | No significant direct effect reported | Increases resting metabolic rate[5][10] |
| Body Weight | No significant direct effect reported | Reduces body weight[9][10] |
| Lipid Metabolism | Limited data | Reduces hepatic triglycerides and serum cholesterol[9] |
Mitochondrial Effects
A key differentiator between DIT and T2 lies in their impact on mitochondria. While T2 is known to stimulate mitochondrial respiration and uncoupling, a study has indicated that DIT does not exhibit such uncoupling actions.
T2 has been shown to rapidly enhance mitochondrial fatty acid oxidation and thermogenesis in rat skeletal muscle. Administration of T2 in hypothyroid rats led to a significant increase in mitochondrial oxidation of palmitoyl-CoA, palmitoylcarnitine, and succinate[7].
| Mitochondrial Parameter | This compound (DIT) | 3,5-diiodo-L-thyronine (T2) |
| Mitochondrial Uncoupling | No reported uncoupling action | Induces mitochondrial uncoupling[6] |
| Mitochondrial Respiration | No significant stimulation reported | Stimulates mitochondrial respiration[7] |
| Fatty Acid Oxidation | No significant stimulation reported | Enhances mitochondrial fatty acid oxidation[7] |
Experimental Protocols
This compound Administration in Iodine-Excess Wistar Rats
-
Animal Model: Male Wistar rats.
-
Grouping: Rats were divided into a normal control group, a high-iodine model group, and DIT treatment groups at low, medium, and high doses.
-
Administration: DIT was administered to the drinking water of the respective groups.
-
Parameters Measured: Thyroid morphology, thyroid weight, serum FT3 and FT4 levels, urinary iodine, and oxidative stress markers (serum superoxide dismutase, glutathione peroxidase, and malondialdehyde)[1].
3,5-diiodo-L-thyronine Administration in Diet-Induced Obese Mice
-
Animal Model: Male C57BL/6J mice with diet-induced obesity.
-
Grouping: Mice were divided into a control group, a T3-treated group, and two T2-treated groups (low and high dose).
-
Administration: T2 was administered via intraperitoneal injection once daily for 14 days. Dosages were 0.25 or 2.5 μg/g body weight[9].
-
Parameters Measured: Serum and hepatic thyroid hormone concentrations, expression of genes related to the hypothalamus-pituitary-thyroid (HPT) axis, hepatic gene expression related to lipid metabolism, hepatic triglyceride and serum cholesterol levels, metabolic rate, and body composition[9].
Signaling Pathways
This compound in Thyroid Hormone Synthesis
The primary signaling pathway involving DIT is its role as a building block in the synthesis of thyroid hormones within the thyroid gland. This process is regulated by the hypothalamic-pituitary-thyroid (HPT) axis.
Caption: Biosynthesis pathway of thyroid hormones highlighting the role of DIT.
3,5-diiodo-L-thyronine Signaling Pathways
T2 exerts its effects through a combination of genomic and non-genomic actions. A primary target is the mitochondrion, where it can rapidly stimulate metabolism.
Caption: Simplified overview of T2's signaling pathways targeting mitochondria and the nucleus.
Conclusion
This compound and 3,5-diiodo-L-thyronine are distinct molecules with different primary roles in thyroid biology. DIT is an essential but largely inactive precursor for thyroid hormone synthesis. In contrast, T2 is a metabolically active hormone metabolite that directly influences energy expenditure and lipid metabolism, primarily through actions on mitochondria. The available evidence suggests that T2 holds potential as a therapeutic agent for metabolic disorders, though further research is needed to fully elucidate its long-term effects and safety profile. For DIT, its physiological effects beyond thyroid hormone synthesis remain an area for further investigation. This guide highlights the current understanding of these two compounds and underscores the need for direct comparative studies to fully appreciate their distinct biological functions.
References
- 1. Effects of 3,5-Diiodotyrosine and Potassium Iodide on Thyroid Function and Oxidative Stress in Iodine-Excess Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 3. 3,5-diiodothyronine (3,5-T2) reduces blood glucose independently of insulin sensitization in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-diiodo-L-thyronine increases resting metabolic rate and reduces body weight without undesirable side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo formation of diiodotyrosine by extrathyroidal thyroxine ether-link cleavage and effects of mononitrotyrosine on this pathway in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 3,5-Diiodo-L-tyrosine and Monoiodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of 3,5-Diiodo-L-tyrosine (DIT) and Monoiodo-L-tyrosine (MIT), two critical iodinated derivatives of the amino acid L-tyrosine. Their primary and most well-understood role is as essential precursors in the biosynthesis of thyroid hormones. However, their biological activities extend to enzyme modulation, offering distinct profiles that are of significant interest in endocrinology and pharmacology.
Core Biological Role: Thyroid Hormone Synthesis
The fundamental biological role of both MIT and DIT is to serve as building blocks for the thyroid hormones triiodothyronine (T3) and thyroxine (T4) within the thyroid gland. This process, known as thyroid hormone synthesis, occurs on the protein scaffold of thyroglobulin within the colloid of thyroid follicles.
The synthesis is a stepwise process catalyzed by the enzyme thyroid peroxidase (TPO):
-
Iodination of Tyrosine: Tyrosine residues on the thyroglobulin molecule are iodinated to form MIT.
-
Further Iodination: MIT is then further iodinated to form DIT.
-
Coupling Reactions: Thyroid peroxidase catalyzes the coupling of these iodotyrosine molecules to form the active thyroid hormones:
-
One molecule of MIT couples with one molecule of DIT to form Triiodothyronine (T3) .
-
Two molecules of DIT couple to form Thyroxine (T4) .
-
This hierarchical role underscores the greater degree of iodination required for T4 synthesis compared to T3.
Caption: Pathway of thyroid hormone synthesis from L-tyrosine.
Comparative Data Summary
The following tables provide a quantitative comparison of the physicochemical and biological properties of DIT and MIT.
Table 1: Physicochemical Properties
| Property | This compound (DIT) | Monoiodo-L-tyrosine (MIT) |
| Molecular Formula | C₉H₉I₂NO₃ | C₉H₁₀INO₃ |
| Molecular Weight | 432.98 g/mol | 307.08 g/mol |
| Synonyms | DIT, 3,5-Diiodotyrosine | MIT, 3-Iodo-L-tyrosine |
| Role | Intermediate in T3 and T4 biosynthesis[1][2][3] | Intermediate in T3 biosynthesis, precursor to DIT[4][5] |
Table 2: Enzyme Inhibition Profile
| Enzyme | This compound (DIT) | Monoiodo-L-tyrosine (MIT) |
| Tyrosine Hydroxylase | IC₅₀ = 20 µM[1] | Kᵢ = 0.39 µM |
Biological Activity Profile
Thyroid Hormone Precursors
As detailed above, both molecules are indispensable for thyroid hormone production. DIT is a more advanced precursor, being directly involved in the synthesis of both T3 and T4, whereas MIT is a precursor for DIT and is directly involved only in T3 synthesis.
Enzyme Inhibition: Tyrosine Hydroxylase
Both DIT and MIT act as inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine, norepinephrine, and epinephrine.
-
This compound (DIT): Exhibits inhibitory activity against purified beef adrenal tyrosine hydroxylase with a reported half-maximal inhibitory concentration (IC₅₀) of 20 µM[1].
-
Monoiodo-L-tyrosine (MIT): Appears to be a more potent inhibitor of tyrosine hydroxylase, with a reported inhibition constant (Kᵢ) of 0.39 µM. MIT's inhibitory effect has been explored as a method to reduce dopamine levels in experimental models, such as in studies of parkinsonism in planaria[6].
The significant difference in inhibitory potency (with MIT being more potent) suggests distinct interactions with the enzyme's active site, which could be leveraged in drug design.
Experimental Methodologies
Detailed protocols are essential for the accurate assessment of the biological activities of DIT and MIT. Below are summaries of key experimental procedures.
Experimental Protocol 1: Thyroperoxidase (TPO) Inhibition Assay
This in vitro assay is used to determine the potential of a compound to inhibit the synthesis of thyroid hormones. A common method is the Amplex® UltraRed-TPO assay.
Objective: To quantify the inhibition of thyroid peroxidase activity.
Principle: TPO, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of the Amplex UltraRed reagent, producing a highly fluorescent product, resorufin. An inhibitor will reduce the rate of this reaction.
Materials:
-
Rat thyroid microsomes (as a source of TPO)
-
Amplex UltraRed reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer
-
Test compounds (DIT, MIT) and a known inhibitor (e.g., propylthiouracil, PTU)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of the test compounds (DIT, MIT) and the positive control (PTU) in the assay buffer.
-
In a 96-well plate, add the rat thyroid microsomes, Amplex UltraRed reagent, and the test compounds.
-
Initiate the reaction by adding a fixed concentration of H₂O₂.
-
Incubate the plate at room temperature, protected from light, for a defined period (e.g., 30 minutes).
-
Measure the fluorescence of resorufin (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Calculate the percentage of TPO inhibition for each concentration relative to the untreated control.
-
Determine the IC₅₀ value by performing a non-linear regression analysis of the concentration-response curve.
Caption: Workflow for a Thyroperoxidase (TPO) inhibition assay.
Experimental Protocol 2: Tyrosine Hydroxylase (TH) Activity Assay
This assay measures the activity of TH by quantifying the conversion of L-tyrosine to L-DOPA.
Objective: To determine the inhibitory effect of DIT and MIT on tyrosine hydroxylase activity.
Principle: The activity of purified TH is measured in the presence of its substrate (L-tyrosine) and necessary cofactors. The rate of L-DOPA formation is quantified, and the reduction in this rate in the presence of an inhibitor is used to determine inhibitory constants (IC₅₀ or Kᵢ).
Materials:
-
Purified tyrosine hydroxylase
-
L-tyrosine (substrate)
-
Tetrahydrobiopterin (BH₄) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate (FAS)
-
HEPES buffer (pH ~7.0)
-
Test compounds (DIT, MIT)
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Prepare a standard assay mixture containing HEPES buffer, catalase, FAS, and BH₄.
-
Add varying concentrations of the inhibitor (DIT or MIT) to the reaction tubes. Control tubes contain no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a short period at 37°C.
-
Initiate the reaction by adding a fixed concentration of L-tyrosine.
-
Allow the reaction to proceed for a set time (e.g., 15-20 minutes) at 37°C.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for L-DOPA concentration using HPLC.
-
Calculate the reaction velocity for each inhibitor concentration and determine the IC₅₀ or Kᵢ value through kinetic analysis (e.g., Lineweaver-Burk or non-linear regression).
Conclusion
While this compound and Monoiodo-L-tyrosine are structurally similar and share a common pathway in thyroid hormone synthesis, they exhibit distinct biological profiles. DIT is the more advanced precursor for thyroid hormones T3 and T4. Conversely, MIT demonstrates significantly higher potency as an inhibitor of tyrosine hydroxylase, a key enzyme in catecholamine synthesis. This detailed comparison, supported by quantitative data and experimental protocols, provides a valuable resource for researchers investigating endocrine function and developing therapeutic agents targeting these pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of thyroidal iodotyrosine deiodination by tyrosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hesiglobal.org [hesiglobal.org]
- 5. Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An exploratory evaluation of tyrosine hydroxylase inhibition in planaria as a model for parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Antibody Specificity: A Comparative Guide to Cross-Reactivity with Iodinated Tyrosine Derivatives
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides an objective comparison of antibody cross-reactivity against tyrosine and its iodinated derivatives, monoiodotyrosine and diiodotyrosine. We delve into the experimental data, detailed protocols, and the underlying principles of assessing antibody binding.
The iodination of tyrosine residues is a critical post-translational modification in physiological processes, most notably in the synthesis of thyroid hormones. Consequently, antibodies developed against tyrosine-containing epitopes may exhibit altered binding affinity or cross-reactivity with these iodinated forms. This can have significant implications for the accuracy of immunoassays and the specificity of targeted therapeutics.
Quantitative Analysis of Antibody Cross-Reactivity
To quantitatively assess the impact of iodination on antibody binding, a competitive enzyme-linked immunosorbent assay (ELISA) is often employed. This assay measures the concentration of a competing antigen that inhibits the binding of the antibody to its target by 50% (IC50). A higher IC50 value indicates lower binding affinity.
The following table presents illustrative data from a competitive ELISA experiment designed to evaluate the cross-reactivity of a hypothetical monoclonal antibody raised against L-tyrosine.
| Analyte | IC50 (nM) | % Cross-Reactivity |
| L-Tyrosine | 50 | 100% |
| 3-Monoiodo-L-tyrosine (MIT) | 500 | 10% |
| 3,5-Diiodo-L-tyrosine (DIT) | 2500 | 2% |
Disclaimer: The data presented in this table is illustrative and intended to demonstrate the typical trend observed in such experiments. Actual values will vary depending on the specific antibody and experimental conditions.
The data clearly indicates that the antibody has the highest affinity for its target antigen, L-tyrosine. The addition of one iodine atom to the tyrosine ring (monoiodotyrosine) significantly reduces the antibody's binding affinity, as evidenced by the 10-fold increase in the IC50 value. The presence of two iodine atoms (diiodotyrosine) further diminishes the binding, resulting in a 50-fold increase in the IC50. This demonstrates that iodination of the tyrosine residue can substantially hinder antibody recognition.
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The two primary methods for quantifying such interactions are Competitive ELISA and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
Competitive ELISA is a highly sensitive technique used to determine the amount of a specific antigen in a sample by measuring the competition between the sample antigen and a labeled antigen for a limited number of antibody binding sites.[1][2][3][4]
Materials:
-
96-well microtiter plate
-
Capture antigen (e.g., L-tyrosine conjugated to a carrier protein like BSA)
-
Monoclonal antibody specific for L-tyrosine
-
Competing antigens (L-tyrosine, 3-Monoiodo-L-tyrosine, this compound)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the capture antigen (L-tyrosine-BSA conjugate) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the competing antigens (L-tyrosine, MIT, and DIT) in assay buffer.
-
In a separate plate or tubes, pre-incubate the primary antibody with each dilution of the competing antigens for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-antigen mixtures to the corresponding wells of the coated and blocked microtiter plate.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 value for each competing antigen. The percent cross-reactivity can be calculated using the formula: (% Cross-Reactivity) = (IC50 of L-tyrosine / IC50 of iodinated derivative) x 100.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[5][6][7] It provides kinetic data on the association and dissociation rates of the antibody-antigen interaction, from which the binding affinity (KD) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
-
Antibody to be tested
-
Analytes (L-tyrosine, 3-Monoiodo-L-tyrosine, this compound)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxyl groups on the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the antibody (ligand) in the immobilization buffer to allow for covalent coupling to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the analytes (L-tyrosine, MIT, DIT) in the running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate. The association of the analyte with the immobilized antibody is monitored in real-time.
-
-
Dissociation: After the injection of the analyte, switch back to the running buffer to monitor the dissociation of the analyte from the antibody.
-
Regeneration: Inject the regeneration solution to remove the bound analyte from the antibody surface, preparing it for the next injection cycle.
-
Data Analysis:
-
The sensorgrams (plots of response units versus time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD), which is a measure of binding affinity, is calculated as the ratio of kd/ka.
-
A lower KD value indicates a higher binding affinity.
-
Visualizing the Concepts
To better understand the experimental workflow and the principles of cross-reactivity, the following diagrams are provided.
Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.
Caption: Antibody cross-reactivity with tyrosine and its iodinated derivatives.
Conclusion
The degree of antibody cross-reactivity with iodinated tyrosine derivatives is a critical parameter in the development of reliable immunoassays and targeted therapies. As demonstrated, the addition of iodine atoms to the tyrosine ring can significantly alter the epitope and reduce antibody binding affinity. Therefore, it is essential to rigorously characterize antibody specificity using quantitative methods like competitive ELISA and SPR. This ensures the accuracy and reliability of experimental results and the efficacy of therapeutic interventions. Researchers and drug development professionals must consider the potential for such cross-reactivity in their experimental design and data interpretation.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. ELISA Assays: Indirect, Sandwich, and Competitive [moodle2.units.it]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 5. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 6. Determination of concentration and binding affinity of antibody fragments by use of surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance for Therapeutic Antibody Characterization | Springer Nature Experiments [experiments.springernature.com]
comparative analysis of different synthesis methods for 3,5-Diiodo-L-tyrosine
For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of 3,5-Diiodo-L-tyrosine, a critical intermediate in the biosynthesis of thyroid hormones, is of paramount importance. This guide provides a comparative analysis of various chemical synthesis methods, offering insights into their efficacy, reaction conditions, and resultant yields. The data presented is compiled from published experimental findings to aid in the selection of the most suitable method for specific research and development needs.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative parameters of different synthesis methods for this compound, providing a clear overview for easy comparison.
| Synthesis Method | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Direct Iodination | Iodine, Sodium Iodide, Aqueous Ethylamine | Aqueous Ethylamine | Not Specified | - | - | [1] |
| Direct Iodination with Oxidation | Iodine, Hydrogen Peroxide | Acetic Acid, Hydrochloric Acid | Not Specified | - | - | [1] |
| Iodine Monochloride Method | Iodine Monochloride, L-Tyrosine | Acetic Acid | Not Specified | Up to 90 | - | [2] |
| Solvent-Free Iodination | 2,4,6,8-Tetraiodoglycoluril, L-Tyrosine | Solvent-Free (Grinding) | 5 - 8 min | 94 - 99 | 95 - 99.9 | [3] |
| Hydrogen Iodide/DMSO Method | Hydrogen Iodide, Acetic Acid | Dimethyl Sulfoxide (DMSO) | 0.025 h | 84.63 | - | [1] |
| Chloramine-T Method (Radioiodination) | NaI, Chloramine-T, L-Tyrosine | Not Specified | Not Specified | Up to 85 | > 97 | [4] |
| Copper Complex Method | Cu-3,5-diiodo-D,L-tyrosine, di-p-anisyl iodonium bromide, Triethylamine | Methanol | 65 h | > 90 | - | [5] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to enable replication and further investigation.
Iodine Monochloride Method
This method utilizes iodine monochloride as the iodinating agent. The optimal conditions for this reaction were found to be a volume ratio of acetic acid solvent to iodine monochloride of 8:1, and a mole ratio of iodine monochloride to L-tyrosine of 3.6:1. The reaction is carried out at a temperature of 60°C. Under these conditions, a yield of up to 90% can be achieved. The structure of the resulting this compound can be confirmed by 1H NMR spectroscopy.[2]
Solvent-Free Iodination using 2,4,6,8-Tetraiodoglycoluril
A facile and efficient method involves the solvent-free iodination of L-tyrosine with 2,4,6,8-tetraiodoglycoluril. This solid-state reaction is performed by grinding the reactants at room temperature. The key advantages of this method are the short reaction time of 5 to 8 minutes, high yields ranging from 94% to 99%, and a simple, non-hazardous work-up procedure. The high gas chromatography (GC) purity of 95% to 99.9% indicates a highly selective reaction.[3]
Radioiodination using Chloramine-T
For the synthesis of radiolabeled this compound, a modified method employing direct electrophilic radioiodination is utilized. L-tyrosine is reacted with Na[131/123I] in the presence of Chloramine-T as an oxidizing agent and a catalytic amount of KI at a pH of 7.0. The product is then purified using reverse-phase high-performance liquid chromatography (HPLC), achieving a high radiochemical yield of up to 85% and a radiochemical purity greater than 97%.[4]
Synthesis Workflow and Logic
The general workflow for the synthesis of this compound involves the introduction of two iodine atoms onto the aromatic ring of L-tyrosine. The choice of iodinating agent and reaction conditions significantly impacts the efficiency and selectivity of the process.
References
- 1. This compound dihydrate synthesis - chemicalbook [chemicalbook.com]
- 2. New process for synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. US3374269A - Process of producing 3, 5-diiodothyronines - Google Patents [patents.google.com]
Confirming the Synthesis of 3,5-Diiodo-L-tyrosine via ¹H NMR Spectroscopy: A Comparative Guide
For researchers engaged in peptide synthesis, drug discovery, and metabolic studies, the accurate synthesis and confirmation of iodinated amino acids such as 3,5-Diiodo-L-tyrosine is critical. This guide provides a comparative analysis of the ¹H NMR spectra of the starting material, L-tyrosine, and the synthesized product, this compound, to facilitate unambiguous structural confirmation. Detailed experimental protocols and data interpretation are provided to support researchers in this essential analytical step.
Comparison of ¹H NMR Spectral Data
The primary distinction in the ¹H NMR spectra of L-tyrosine and this compound lies in the aromatic region. The introduction of two iodine atoms onto the phenolic ring of L-tyrosine significantly alters the chemical environment of the remaining aromatic protons, providing a clear diagnostic marker for successful synthesis.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for L-Tyrosine and this compound.
| Proton Assignment | L-Tyrosine (in D₂O) | This compound (in D₂O) | Key Observations |
| Aromatic H (H-2, H-6) | ~7.19 (d, J ≈ 8.5 Hz)[1] | ~7.62 (s)[2] | Disappearance of the doublet and appearance of a singlet. |
| Aromatic H (H-3, H-5) | ~6.90 (d, J ≈ 8.5 Hz)[1] | --- | Complete disappearance of this signal due to substitution with iodine. |
| α-CH | ~3.94 (t, J ≈ 6.3 Hz) | ~3.84 (t)[2] | Minor upfield shift. |
| β-CH₂ | ~3.20 (dd) & ~3.06 (dd)[1] | ~3.08 (dd) & ~2.84 (dd)[2] | Minor upfield shift and change in multiplicity. |
Note: Chemical shifts can vary slightly depending on the solvent, pH, and concentration.
The most telling change is the collapse of the two doublets in the aromatic region of the L-tyrosine spectrum into a single singlet for this compound.[1][2] This occurs because the protons at positions 3 and 5 are replaced by iodine atoms, leaving two chemically equivalent protons at positions 2 and 6. These remaining protons do not have adjacent protons to couple with, resulting in a singlet.
Experimental Workflow for Structural Confirmation
A systematic approach is crucial for the accurate acquisition and interpretation of ¹H NMR data for confirming the synthesis of this compound. The following workflow outlines the key steps from sample preparation to final data analysis.
Caption: Workflow for the synthesis and ¹H NMR confirmation of this compound.
Experimental Protocol
Objective: To acquire a ¹H NMR spectrum of the synthesized this compound and compare it with the spectrum of the starting material, L-tyrosine, to confirm the structure.
Materials:
-
Synthesized this compound
-
L-Tyrosine (for reference)
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, or Dimethyl sulfoxide-d₆ - DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified, dry synthesized product and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Prepare a reference sample of L-tyrosine using the same procedure.
-
Ensure complete dissolution; gentle vortexing or sonication may be required.
-
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width, acquisition time, and number of scans. For a dilute sample, a higher number of scans may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum for both the L-tyrosine and the synthesized this compound samples.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale. If using a solvent that does not contain an internal standard, reference the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Data Analysis and Interpretation:
-
Aromatic Region: Compare the aromatic region of the two spectra. The disappearance of the two doublets characteristic of the L-tyrosine aromatic protons and the appearance of a single sharp singlet in the spectrum of the synthesized product is the primary evidence for successful di-iodination at the 3 and 5 positions.
-
Aliphatic Region: Observe the shifts of the α-CH and β-CH₂ protons. While less dramatic than the changes in the aromatic region, slight shifts in these signals further support the structural change.
-
Integration: Verify that the integration of the aromatic singlet corresponds to two protons and that the integrations of the α-CH and β-CH₂ signals correspond to one and two protons, respectively.
By following this guide, researchers can confidently confirm the successful synthesis of this compound, ensuring the purity and identity of the compound for subsequent experiments.
References
A Researcher's Guide to Commercially Available 3,5-Diiodo-L-tyrosine: Purity Assessment and Alternatives
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This guide provides a comprehensive comparison of commercially available 3,5-Diiodo-L-tyrosine (DIT), a key intermediate in thyroid hormone biosynthesis. We present detailed experimental protocols for purity assessment, comparative data from various suppliers, and a discussion of potential alternatives.
Commercial Supplier Purity Comparison
The purity of this compound can vary between suppliers and even between different lots from the same supplier. While most commercial vendors claim a purity of ≥97% or ≥98% as determined by High-Performance Liquid Chromatography (HPLC), it is crucial for researchers to independently verify the purity for sensitive applications. The primary impurity of concern is 3-monoiodo-L-tyrosine (MIT), a precursor in the synthesis of DIT. Residual solvents and other related compounds may also be present.
Below is a summary of stated purity levels from several major chemical suppliers. It is important to note that this information is based on publicly available data and specific lot numbers should be consulted for precise purity information.
| Supplier | Stated Purity | Method of Analysis |
| Supplier A | ≥98.0% | HPLC |
| Supplier B | ≥98% | HPLC |
| Supplier C | ≥97% | Not Specified |
| Supplier D | 99.19% (specific lot) | HPLC |
Experimental Protocols for Purity Assessment
To ensure the quality of this compound for research purposes, a multi-pronged analytical approach is recommended. Here, we provide detailed protocols for three key analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for assessing the purity of this compound and for quantifying impurities like MIT.
Objective: To separate and quantify this compound and potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
This compound standard
-
3-Monoiodo-L-tyrosine standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile with a small amount of formic acid to aid dissolution) to a final concentration of 1 mg/mL.
-
Prepare standards of this compound and 3-Monoiodo-L-tyrosine in the same manner.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and any impurities by comparing their retention times with the standards.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Experimental Workflow for HPLC Purity Assessment
A Comparative Guide to the Gene Expression Effects of 3,5-Diiodo-L-tyrosine and T3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the effects of 3,5-Diiodo-L-tyrosine (DIT) and 3,5,3'-Triiodothyronine (T3) on gene expression. While T3 is a well-established regulator of gene transcription, the direct effects of DIT on gene expression are not well documented in publicly available research. This comparison, therefore, highlights the established genomic actions of T3 and contrasts them with the currently understood biological role of DIT, which is primarily as a precursor in thyroid hormone synthesis rather than a direct modulator of gene expression.
Executive Summary
Extensive literature review reveals a significant lack of evidence for direct, T3-like effects of this compound (DIT) on gene expression. The primary role of DIT in biological systems is as an intermediate in the biosynthesis of thyroid hormones.[1] In contrast, 3,5,3'-Triiodothyronine (T3) is a potent thyroid hormone that directly regulates the expression of a vast number of target genes by binding to nuclear thyroid hormone receptors (TRs). This guide will detail the well-characterized genomic effects of T3 and juxtapose them with the known, non-genomic roles of DIT. To provide a relevant comparative context for a di-iodinated molecule, we will also briefly touch upon the effects of a closely related compound, 3,5-diiodo-L-thyronine (T2), which has been shown to exert some T3-like effects on gene expression, albeit with different potency and mechanisms.
Overview of T3 and DIT
| Feature | 3,5,3'-Triiodothyronine (T3) | This compound (DIT) |
| Chemical Structure | A tri-iodinated derivative of thyronine. | A di-iodinated derivative of the amino acid tyrosine. |
| Primary Function | Active thyroid hormone, potent regulator of metabolism, growth, and development via gene expression. | Precursor in the synthesis of thyroid hormones T4 and T3.[1] |
| Mechanism of Action | Binds to nuclear thyroid hormone receptors (TRs) to directly regulate gene transcription. | Primarily acts as a substrate for thyroid peroxidase in the thyroid gland. It is also known to inhibit tyrosine hydroxylase.[1] |
| Direct Gene Regulation | Extensive and well-documented. | No significant direct regulation of gene expression has been reported. |
Comparative Effects on Gene Expression
As there is no available data demonstrating direct gene regulation by DIT, a direct quantitative comparison with T3 is not possible. The following table summarizes the known effects of T3 on the expression of representative target genes.
| Gene Target | Effect of T3 Treatment | Tissue/Cell Type | Function of Gene Product |
| Dio1 (Type 1 deiodinase) | Upregulation | Liver, Kidney | Converts T4 to the more active T3 |
| Thrsp (Spot 14) | Upregulation | Liver, Adipose tissue | Involved in lipogenesis |
| Gh (Growth Hormone) | Upregulation | Pituitary | Promotes growth and cell reproduction |
| Myh6 (α-myosin heavy chain) | Upregulation | Heart | Cardiac muscle contraction |
| Myh7 (β-myosin heavy chain) | Downregulation | Heart | Cardiac muscle contraction |
| Tshb (Thyroid Stimulating Hormone β) | Downregulation | Pituitary | Stimulates the thyroid gland |
Signaling Pathways
The signaling pathways for T3 and DIT are fundamentally different, reflecting their distinct biological roles.
T3 Signaling Pathway for Gene Expression
T3 exerts its effects on gene expression primarily through a genomic pathway involving nuclear thyroid hormone receptors (TRs).
Caption: T3 signaling pathway for gene expression.
Biological Role of this compound (DIT)
DIT's primary role is within the thyroid gland as a building block for thyroid hormones. It does not have a recognized direct signaling pathway for gene regulation.
Caption: Biological role of DIT in thyroid hormone synthesis.
Experimental Protocols
While no studies directly comparing the gene expression effects of DIT and T3 were identified, the following outlines a general experimental protocol that could be adapted to investigate the effects of a test compound on gene expression and compare it to a known effector like T3.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to be responsive to T3, such as the human hepatoma cell line HepG2 or primary hepatocytes.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (charcoal-stripped to remove endogenous hormones), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Hormone Depletion: Prior to treatment, incubate cells in a hormone-free medium for 24-48 hours.
-
Treatment: Treat cells with various concentrations of T3 (e.g., 1 nM, 10 nM, 100 nM) and the test compound (e.g., DIT at a range of concentrations) for a specified time course (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
RNA Extraction and Quantification
-
RNA Isolation: Extract total RNA from the treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a real-time PCR system with a SYBR Green-based master mix.
-
Primer Design: Design and validate primers for target genes (e.g., Dio1, Thrsp) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Experimental Workflow Diagram
Caption: General experimental workflow for gene expression analysis.
Conclusion
The current body of scientific literature does not support a direct role for this compound (DIT) in the regulation of gene expression in a manner analogous to T3. While T3 is a potent, direct modulator of transcription through its interaction with nuclear thyroid hormone receptors, DIT's established function is that of a metabolic intermediate in the synthesis of thyroid hormones. Future research could explore potential non-genomic or indirect effects of DIT on cellular processes, but based on available data, DIT and T3 have fundamentally different mechanisms of action and effects on gene expression. This guide underscores the importance of the complete thyronine structure for high-affinity binding to thyroid hormone receptors and subsequent regulation of target genes.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of 3,5-Diiodo-L-tyrosine (DIT) and related tyrosine compounds. The information presented herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry by offering a concise overview of available experimental data and relevant biological pathways.
Comparative Analysis of Antioxidant Activity
The direct antioxidant capacity of this compound and its precursor, 3-monoiodo-L-tyrosine (MIT), appears to be limited in certain in vitro models, particularly in assays involving lipid peroxidation. However, related phenolic amino acids, such as L-tyrosine and L-Dopa, have demonstrated notable antioxidant activities across various standard assays.
A study investigating the effects of different thyroid hormone precursors and analogues on copper-induced low-density lipoprotein (LDL) oxidation found that both MIT and DIT did not exhibit any significant antioxidant effect in this system. In contrast, L-Dopa, a diphenolic amino acid, has been shown to possess substantial antioxidant properties, including the inhibition of lipid peroxidation and scavenging of various free radicals. L-tyrosine, a monophenolic amino acid, also exhibits antioxidant activity, though to a lesser extent than L-Dopa.
Below is a summary of the available quantitative data for L-tyrosine and L-Dopa.
Table 1: Comparative Antioxidant Activity of L-Tyrosine and L-Dopa
| Assay | L-Tyrosine | L-Dopa | Reference Antioxidants |
| Inhibition of Lipid Peroxidation (%) at 20 µg/mL | 30.6 | 67.9 | BHA: 74.4, BHT: 71.2, α-tocopherol: 54.7 |
| DPPH Radical Scavenging Activity | Effective | Effective | - |
| ABTS Radical Scavenging Activity | Effective | Effective | - |
| Superoxide Anion Radical Scavenging | Effective | Effective | - |
| Hydrogen Peroxide Scavenging | Effective | Effective | - |
| Ferric Ions (Fe³⁺) Reducing Power | Effective | Effective | - |
| Ferrous Ions (Fe²⁺) Chelating Activity | Effective | Effective | - |
Data for L-tyrosine and L-Dopa are from a comparative study. BHA (Butylated hydroxyanisole) and BHT (Butylated hydroxytoluene) are common synthetic antioxidants used as positive controls.
Experimental Protocols
Detailed methodologies for the key antioxidant assays mentioned in this guide are provided below. These protocols are based on established methods in the field.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1]
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).[1] The solution should be protected from light.[1]
-
Sample Preparation : Dissolve the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent at various concentrations.[1]
-
Reaction : Mix the sample solutions with an equal volume of the DPPH working solution.[1] A blank containing only the solvent and DPPH is also prepared.
-
Incubation : Incubate the reaction mixtures in the dark for a specified period (e.g., 30 minutes).[1]
-
Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[1]
-
Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[2]
-
Reagent Preparation : Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[2] The mixture is incubated in the dark at room temperature for 12-16 hours.[2]
-
Working Solution : Dilute the ABTS•+ solution with a suitable solvent (e.g., water or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Reaction : Add a specific volume of the test compound or standard (e.g., Trolox) to the ABTS•+ working solution.
-
Measurement : After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.
-
Calculation : The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4]
-
Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[4] The reagent should be prepared fresh and warmed to 37°C before use.[4]
-
Reaction : Add a small volume of the sample or standard to the FRAP reagent and incubate at 37°C for a specific time (e.g., 4 minutes).[4]
-
Measurement : Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.[5]
-
Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate standard curve. The results are typically expressed as FRAP values in µM Fe(II).
Signaling Pathways and Experimental Workflows
Antioxidant Signaling: The Keap1-Nrf2 Pathway
A critical signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.
General Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a generalized workflow for conducting common in vitro antioxidant capacity assays such as DPPH, ABTS, and FRAP.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
References
- 1. ojs.openagrar.de [ojs.openagrar.de]
- 2. Iodothyronines: oxidative deiodination by hemoglobin and inhibition of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of enzymatic and non-enzymatic tyrosine iodination. Inhibition by excess hydrogen peroxide and/or iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,5-Diiodo-L-tyrosine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3,5-Diiodo-L-tyrosine is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and associated waste. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a designated fume hood.[1][2]
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[3] Never discharge this compound or its solutions into the sewer system.[3]
1. Segregation and Collection of Solid Waste:
-
Collect all solid this compound waste, including unused product and contaminated materials (e.g., weigh boats, filter paper).
-
Place the solid waste into a clean, dry, and clearly labeled, shatter-resistant container.[1][2]
-
For an additional layer of safety, seal the primary container and then place it inside a secondary container, such as a zip-lock bag.[1]
-
Label the outer container clearly as "Hazardous Waste: this compound" and include the date and your name.[1]
2. Management of Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a designated, leak-proof, and shatter-resistant waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Specifically, do not mix iodine-containing solutions with bleach, as this can generate toxic fumes.[4]
-
Label the liquid waste container with "Hazardous Waste: this compound Solutions" and list any solvents present.
3. Handling Spills:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.[3]
-
Wearing appropriate PPE, absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[2][5]
-
Ventilate the area and wash the spill site thoroughly after the cleanup is complete.[6]
4. Disposal of Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3]
-
The rinsate should be collected and disposed of as hazardous liquid waste.[3]
-
After rinsing, the container can be offered for recycling or reconditioning.[3] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[3]
Summary of Disposal Guidelines
| Waste Type | Recommended Disposal Method | Key Precautions |
| Solid this compound | Place in a sealed, labeled, shatter-resistant container for collection by a licensed chemical waste disposal service.[1][2] | Do not dispose of in regular trash. |
| Liquid solutions | Collect in a labeled, leak-proof container for hazardous waste pickup.[3] | Do not discharge to drains or sewers.[3] Do not mix with bleach.[4] |
| Contaminated labware and PPE | Dispose of as solid hazardous waste in a designated container. | Segregate from non-hazardous waste. |
| Empty, rinsed containers | Triple-rinse, collect rinsate as hazardous waste, then recycle, recondition, or dispose of in a sanitary landfill as permitted by local regulations.[3] | Ensure containers are fully decontaminated before recycling or landfill disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
It is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal protocols, as well as local and national regulations, to ensure full compliance.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
